26:0 Lyso PC-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C34H70NO7P |
|---|---|
Molekulargewicht |
639.9 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriohexacosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H70NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-34(37)40-31-33(36)32-42-43(38,39)41-30-29-35(2,3)4/h33,36H,5-32H2,1-4H3/t33-/m1/s1/i17D2,18D2 |
InChI-Schlüssel |
WSDKRPCAPHRNNZ-FLLDVSFCSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
26:0 Lyso PC-d4: A Technical Guide for Researchers
An In-depth Examination of Lignoceroyl Lysophosphatidylcholine-d4 for Use in Advanced Research Applications
This technical guide provides a comprehensive overview of 26:0 Lyso PC-d4, a deuterated form of lignoceroyl lysophosphatidylcholine (B164491). Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, physical and chemical properties, and its primary application as an internal standard in mass spectrometry-based lipidomics.
Core Concepts: Understanding this compound
This compound is a synthetic, deuterated lysophosphatidylcholine (LPC) that features a lignoceric acid (a 26-carbon saturated fatty acid) acyl chain. The "-d4" designation indicates that four hydrogen atoms on the lignoceroyl chain have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for the accurate quantification of its non-deuterated counterpart, 26:0 Lyso PC, and other very-long-chain fatty acids (VLCFAs) in biological samples.[1][2]
The presence of the long-chain lignoceric acid makes 26:0 Lyso PC a significant biomarker in the study of certain metabolic disorders. For instance, elevated levels of C26:0-lysoPC are observed in patients with X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, making its accurate measurement crucial for diagnostics and research.[3]
Chemical Structure and Properties
This compound consists of a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup at the sn-3 position, a hydroxyl group at the sn-2 position, and a deuterated lignoceroyl group at the sn-1 position. The systematic name for this compound is 1-hexacosanoyl(12,12,13,13-D4)-sn-glycero-3-phosphocholine.[4]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₃₄H₆₆D₄NO₇P[5] |
| Molecular Weight | 639.92 g/mol [2][3][5] |
| CAS Number | 1246303-15-0[2][3][5] |
| Appearance | White solid[3] |
| Purity | >99% (LPC)[4] |
| Deuterium Incorporation | ≥98% |
| Solubility | Soluble in ethanol (B145695) and chloroform:methanol mixtures.[3][4] |
| Storage Conditions | -20°C in the dark.[3] |
Experimental Protocols: Quantification of Very-Long-Chain Fatty Acids using this compound as an Internal Standard
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of VLCFAs. The use of a deuterated standard is critical to correct for variability during sample preparation and analysis, thereby ensuring accurate and precise results.
Representative Experimental Protocol: LC-MS/MS Analysis of VLCFAs
This protocol outlines a general procedure for the analysis of VLCFAs in a biological matrix such as plasma.
1. Sample Preparation:
-
Internal Standard Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution in an appropriate solvent (e.g., ethanol) to achieve a final concentration relevant to the expected analyte levels.
-
Protein Precipitation: Add a threefold excess of cold organic solvent, such as acetonitrile (B52724) or methanol, to the sample to precipitate proteins. Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the lipids to a clean tube.
-
Drying: Evaporate the solvent from the supernatant under a gentle stream of nitrogen.
2. Hydrolysis (Optional, for total fatty acid analysis):
-
To the dried lipid extract, add a solution of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 10 minutes to hydrolyze the fatty acids from the glycerol backbone.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure the separation of the VLCFAs of interest.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The MRM transitions for the analyte (e.g., 26:0 Lyso PC) and the internal standard (this compound) would be determined by direct infusion and optimization.
-
4. Data Analysis:
-
The concentration of the endogenous 26:0 Lyso PC is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated with known concentrations of the non-deuterated standard.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of 1-hexacosanoyl(12,12,13,13-D4)-sn-glycero-3-phosphocholine.
Experimental Workflow for VLCFA Quantification
Caption: Workflow for quantifying VLCFAs using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 26:0 Lyso PC-d4: Properties, Analysis, and Biological Context
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical and chemical properties of 1-hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine (26:0 Lyso PC-d4), a deuterated form of a very long-chain lysophosphatidylcholine. It is a critical internal standard for the accurate quantification of its endogenous, non-labeled counterpart, which serves as a key biomarker for certain peroxisomal disorders. This document outlines its core properties, detailed protocols for its application in mass spectrometry, and its role within metabolic and cellular signaling pathways.
Physical and Chemical Properties
This compound is a synthetic, deuterated lysophospholipid characterized by a 26-carbon saturated acyl chain (hexacosanoyl) at the sn-1 position. The deuteration, typically on the acyl chain, provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[1] Its physical state is a white, crystalline solid or powder.[1][2][3]
Quantitative Data Summary
| Property | Value | Source(s) |
| Synonyms | 1-hexacosanoyl(12,12,13,13-D4)-sn-glycero-3-phosphocholine, C26:0-lysophosphatidylcholine-d4 | [4] |
| Molecular Formula | C₃₄H₆₆D₄NO₇P | [1][4] |
| Formula Weight | 639.92 g/mol | [1][4] |
| Exact Mass | 639.514 Da | [4] |
| Physical Form | White solid / Powder | [1][2][3] |
| Purity | >99% (may contain up to 10% of the 2-LPC isomer) | [3][4] |
| Storage | -20°C | [4] |
| Stability | Stable for at least one year when stored at -20°C | [4] |
| Solubility | • Soluble in Ethanol (1 mg/mL) • Soluble in Chloroform:Methanol (B129727):Water (65:25:4) at 5mg/mL • Insoluble in DMSO | [4] |
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of endogenous 26:0 Lyso PC in biological samples, particularly dried blood spots (DBS), for the screening of X-linked adrenoleukodystrophy (X-ALD).[5][6]
Protocol 1: Lipid Extraction from Dried Blood Spots (DBS)
This protocol describes a common method for extracting lysophosphatidylcholines from DBS samples prior to analysis.[5][6][7]
-
Sample Preparation: Punch a 3.2 mm disc from a dried blood spot and place it into a well of a 96-well microtiter plate.
-
Extraction Solution Preparation: Prepare an extraction solution of methanol containing the internal standard, this compound, at a known concentration (e.g., 50 ng/mL).
-
Extraction: Add 100-200 µL of the extraction solution to each well containing a DBS punch.
-
Incubation & Elution: Seal the plate and incubate at room temperature for 30-60 minutes with gentle shaking to allow for the complete elution of lipids.
-
Solvent Transfer: After incubation, carefully transfer the methanol extract to a new 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the LC-MS/MS system, typically a mobile phase-compatible solvent like 50-100 µL of isopropanol:methanol (1:1 v/v). The sample is now ready for injection.
Protocol 2: Quantification by LC-MS/MS
This protocol outlines the analytical setup for quantifying 26:0 Lyso PC using its deuterated internal standard.[5][8][9]
-
Chromatography:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column suitable for lipid analysis, such as a C8 or C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient is run to separate the analyte from other lipids, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
26:0 Lyso PC (Analyte): Precursor ion [M+H]⁺ → Product ion (e.g., m/z 184.1, corresponding to the phosphocholine (B91661) headgroup).
-
This compound (Internal Standard): Precursor ion [M+H]⁺ → Product ion (e.g., m/z 184.1). The precursor ion will be shifted by +4 Da compared to the analyte.
-
-
Data Analysis: The concentration of endogenous 26:0 Lyso PC is determined by calculating the peak area ratio of the analyte to the known concentration of the internal standard (this compound).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for using this compound, its metabolic context, and its role in cell signaling.
References
- 1. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry method for estimation of a panel of lysophosphatidylcholines in dried blood spots for screening of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pilot study of newborn screening for X-linked adrenoleukodystrophy based on liquid chromatography-tandem mass spectrometry method for detection of C26:0-lysophosphatidylcholine in dried blood spots: Results from 43,653 newborns in a southern Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 8. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pediatric.testcatalog.org [pediatric.testcatalog.org]
A Technical Guide to 26:0 Lyso PC-d4 (CAS Number 1246303-15-0) for Researchers and Drug Development Professionals
An In-Depth Overview of a Key Internal Standard for Clinical and Metabolic Research
This technical guide provides a comprehensive overview of 26:0 Lyso PC-d4 (1-hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine), a deuterated lysophosphatidylcholine (B164491) essential for accurate quantification in mass spectrometry-based lipidomics. Primarily utilized as an internal standard, this molecule is instrumental in the diagnosis and monitoring of peroxisomal disorders, most notably X-linked Adrenoleukodystrophy (X-ALD).
Core Compound Data
This compound is a synthetic, stable isotope-labeled version of 26:0 Lyso PC, a very-long-chain fatty acyl-lysophosphatidylcholine. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from its endogenous counterpart during mass spectrometric analysis.
| Property | Value | Source(s) |
| CAS Number | 1246303-15-0 | [1][2][3][4][5] |
| Molecular Formula | C₃₄H₆₆D₄NO₇P | [1][2][3][4] |
| Molecular Weight | ~639.92 g/mol | [1][2] |
| Synonyms | 1-hexacosanoyl(12,12,13,13-D4)-sn-glycero-3-phosphocholine, 1-hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine | [2][5] |
| Appearance | Solid, white to off-white powder | [1] |
| Storage Temperature | -20°C | [1][2] |
| Primary Application | Internal standard for quantitative analysis by LC-MS/MS | [1][6][7] |
Experimental Applications and Protocols
The principal application of this compound is as an internal standard in isotope dilution mass spectrometry for the quantification of 26:0 Lyso PC in biological samples, particularly dried blood spots (DBS).[7][8] This is a critical diagnostic marker for X-ALD, a genetic disorder characterized by the accumulation of very-long-chain fatty acids.[1][9]
Detailed Experimental Protocol: Quantification of 26:0 Lyso PC in Dried Blood Spots using LC-MS/MS
This protocol synthesizes methodologies reported in the literature for the diagnosis of X-linked Adrenoleukodystrophy.[7][10]
1. Sample Preparation:
-
A 3 mm disc is punched from a dried blood spot (DBS) card.[10]
-
The disc is transferred to a 1.5 ml microcentrifuge tube.[10]
2. Lipid Extraction:
-
To each tube, add 100 µl of methanol (B129727) containing the internal standard, this compound, at a concentration of 100 nM.[10]
-
Extract the lipids by sonication for 15 minutes at 4°C.[10]
-
Centrifuge the eluates at 15,000 rpm for 10 minutes at 4°C.[10]
-
Filter the supernatant using a 0.22 µm spin filter.[10]
-
Repeat the extraction step twice to ensure complete recovery.[10]
-
Dry the combined eluates under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µl of methanol/5 mM ammonium (B1175870) acetate (B1210297) (90/10, v/v) for LC-MS/MS analysis.[10]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).[10]
-
Mobile Phase A: 5 mM ammonium acetate in water.[10]
-
Mobile Phase B: 0.1% formic acid in methanol.[10]
-
Flow Rate: 0.2 ml/min.[10]
-
Injection Volume: 10 µl.[10]
-
Gradient: A gradient elution from the aqueous to the organic mobile phase is used to separate the lipids.[10]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and the internal standard.
-
Experimental Workflow Diagram
Signaling Pathways
While this compound itself is a tool for analytical chemistry, the molecule it mimics, 26:0 Lyso PC, belongs to the lysophosphatidylcholine (LPC) class of signaling lipids. LPCs are known to interact with several G protein-coupled receptors (GPCRs), including GPR4, GPR55, and GPR119, to elicit downstream cellular responses.[1][11] The binding of LPCs to these receptors can lead to the mobilization of intracellular calcium and other signaling cascades.[1]
General Lysophosphatidylcholine Signaling Pathway
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals working in the field of lipidomics and inborn errors of metabolism. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative analyses for the diagnosis and study of serious conditions like X-linked Adrenoleukodystrophy. While the direct biological activity of this specific very-long-chain lysophosphatidylcholine is an area for further research, its utility in enabling precise measurement of its endogenous analog is firmly established.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Tailored Extraction Procedure Is Required To Ensure Recovery of the Main Lipid Classes in Whole Blood When Profiling the Lipidome of Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS proteomic analysis of dried blood spots – a comparison with whole blood [thermofisher.com]
- 6. Lipid extraction from dried blood spots and dried milk spots for untargeted high throughput lipidomics - Molecular Omics (RSC Publishing) DOI:10.1039/D0MO00102C [pubs.rsc.org]
- 7. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 9. researchgate.net [researchgate.net]
- 10. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for LysoPC(26:0/0:0) (HMDB0029205) [hmdb.ca]
The Indispensable Role of Deuterated Lysophosphatidylcholines in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of lipidomics and drug development, precision and accuracy are paramount. Lysophosphatidylcholines (LPCs), once considered mere intermediates in phospholipid metabolism, are now recognized as critical signaling molecules implicated in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] The study of these molecules, however, presents significant analytical challenges. This technical guide delves into the core functions and applications of deuterated lysophosphatidylcholines, highlighting their indispensable role as tools for robust and reliable research. By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), these molecules become powerful assets in mass spectrometry-based quantification, metabolic tracing, and the development of novel therapeutics.
Deuterated lysophosphatidylcholines are chemically almost identical to their endogenous counterparts but possess a higher mass. This subtle yet significant difference allows for their distinction in mass spectrometry, forming the basis of the stable isotope dilution method, a gold standard for quantitative analysis.[3] This guide will provide an in-depth exploration of the principles behind their use, detailed experimental workflows, and a look into their expanding role in advancing our understanding of lipid biology and disease.
Core Applications of Deuterated Lysophosphatidylcholines
The unique properties of deuterated lysophosphatidylcholines have led to their widespread adoption in several key areas of research:
Internal Standards in Mass Spectrometry
The most prominent application of deuterated LPCs is as internal standards in quantitative lipidomics using mass spectrometry (MS).[3] The principle of isotope dilution mass spectrometry relies on adding a known amount of a deuterated standard to a sample at the earliest stage of preparation.[3] Since the deuterated standard has nearly identical physicochemical properties to the endogenous analyte, it experiences similar extraction efficiencies, ionization responses, and fragmentation patterns.[3][4] This co-elution and co-ionization behavior effectively corrects for sample loss and matrix effects, leading to highly accurate and precise quantification.[3]
Key Advantages:
-
Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Deuterated standards experience the same matrix effects as the endogenous LPC, allowing for reliable correction.[3]
-
Compensation for Sample Loss: Losses during sample preparation (e.g., extraction, derivatization) are inevitable. By adding the deuterated standard at the beginning, any loss affects both the standard and the analyte proportionally, ensuring the accuracy of the final concentration calculation.[3]
-
Improved Precision and Accuracy: Compared to external calibration or using a single, non-isotopically labeled internal standard for a class of lipids, the use of a specific deuterated standard for each analyte significantly enhances the reliability of quantification.[3]
Quantitative Data Summary
The following table summarizes representative mass-to-charge ratios (m/z) for common lysophosphatidylcholine (B164491) species and their corresponding deuterated analogs, illustrating the mass shift that enables their distinction in mass spectrometry.
| Lysophosphatidylcholine Species | Endogenous m/z ([M+H]⁺) | Deuterated Analog Example | Deuterated m/z ([M+H]⁺) | Mass Shift (Δm/z) |
| LPC (16:0) | 496.340 | LPC (16:0)-d31 | 527.532 | +31 |
| LPC (18:0) | 524.371 | LPC (18:0)-d35 | 559.591 | +35 |
| LPC (18:1) | 522.355 | LPC (18:1)-d7 | 529.398 | +7 |
| LPC (18:2) | 520.340 | LPC (18:2)-d11 | 531.408 | +11 |
Note: The specific deuteration pattern and resulting mass shift can vary depending on the synthesis of the deuterated standard.
Metabolic Tracing and Flux Analysis
Deuterated LPCs serve as powerful tracers to investigate the dynamics of phospholipid metabolism.[5][6] By introducing a deuterated LPC into a biological system (in vitro or in vivo), researchers can track its uptake, incorporation into more complex lipids like phosphatidylcholine (PC), and its degradation.[5][7] This approach provides valuable insights into the activity of enzymes involved in the Lands cycle, such as lysophosphatidylcholine acyltransferases (LPCATs).[8][9]
Stable isotope tracing with deuterated precursors, combined with mass spectrometry, allows for the measurement of metabolic flux, providing a dynamic view of lipid pathways that cannot be obtained from static concentration measurements alone.[5][7] This has been instrumental in understanding how phospholipid metabolism is altered in diseases like cancer.[6][7]
Drug Development and Pharmacokinetics
The "kinetic isotope effect" is a phenomenon where the replacement of hydrogen with deuterium can slow down chemical reactions, including metabolic processes.[10][11] This principle is being explored in drug development to improve the pharmacokinetic profiles of new drugs.[12][13] By strategically placing deuterium atoms at sites of metabolic vulnerability in a drug molecule, its metabolic breakdown can be slowed, potentially leading to:
-
Increased drug exposure: A longer half-life can mean less frequent dosing.[13]
-
Reduced formation of toxic metabolites: Altering metabolic pathways can steer the drug away from producing harmful byproducts.[13]
-
Improved safety and efficacy. [12]
While the direct application to deuterated LPCs as therapeutics is an emerging area, the principles of using deuteration to enhance drug properties are well-established.[10][12] Furthermore, deuterated lipids are being investigated as novel therapeutic agents themselves, particularly in preventing oxidative damage.[10]
Experimental Protocols
General Protocol for Quantitative Lipidomics using Deuterated LPC Internal Standards
This protocol outlines a generalized workflow for the quantification of LPCs in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and deuterated internal standards.
1. Sample Preparation and Lipid Extraction:
- Thaw biological samples (e.g., plasma, cell lysates) on ice.
- Add a known amount of the deuterated LPC internal standard mixture to each sample. The amount should be optimized to be within the linear range of the instrument and comparable to the expected endogenous LPC concentration.[14]
- Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.[15] This typically involves a biphasic solvent system of chloroform, methanol, and water.
- Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
2. LC-MS/MS Analysis:
- Inject the reconstituted lipid extract into an LC-MS/MS system.
- Separate the different lipid species using a suitable chromatography column (e.g., a C18 reversed-phase column).
- Detect the lipids using a mass spectrometer operating in a multiple reaction monitoring (MRM) or precursor ion scanning mode.[15][16]
- For LPCs, a common precursor ion scan is for m/z 184, which corresponds to the phosphocholine (B91661) headgroup.[15][17]
- In MRM mode, specific precursor-to-product ion transitions for each endogenous LPC and its corresponding deuterated standard are monitored.
3. Data Analysis and Quantification:
- Integrate the peak areas for both the endogenous LPC and the deuterated internal standard.
- Calculate the ratio of the peak area of the endogenous analyte to the peak area of the deuterated standard.
- Determine the concentration of the endogenous LPC by comparing this ratio to a standard curve generated with known concentrations of the non-deuterated LPC and a fixed amount of the deuterated internal standard.
Visualizations
Lysophosphatidylcholine Signaling Pathway
Experimental Workflow for Quantitative Lipidomics
Conclusion
Deuterated lysophosphatidylcholines are far more than simple chemical curiosities; they are enabling tools that have significantly advanced the fields of lipidomics, metabolic research, and drug development. Their primary role as internal standards in mass spectrometry has revolutionized the ability of researchers to obtain accurate and reproducible quantitative data on lysophosphatidylcholine levels in complex biological systems.[3] Furthermore, their application as metabolic tracers is providing unprecedented insights into the dynamic nature of lipid metabolism and its dysregulation in disease. As research continues to unravel the complex signaling roles of lysophosphatidylcholines, the use of their deuterated analogs will undoubtedly be at the forefront of discovery, paving the way for novel diagnostic and therapeutic strategies. The continued development and application of these powerful tools will be critical for translating our growing knowledge of lipid biology into tangible benefits for human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of lysophosphatidylcholine (LPC) in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotopic Tracer Phospholipidomics Reveals Contributions of Key Phospholipid Biosynthetic Pathways to Low Hepatocyte Phosphatidylcholine to Phosphatidylethanolamine Ratio Induced by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipid isotope tracing suggests β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipid isotope tracing reveals β-catenin-driven suppression of phosphatidylcholine metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 16. Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
26:0 Lyso PC-d4 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 26:0 Lyso PC-d4 (1-hexacosanoyl(12,12,13,13-D4)-sn-glycero-3-phosphocholine), a deuterated form of lysophosphatidylcholine (B164491). This internal standard is crucial for the accurate quantification of its endogenous, non-deuterated counterpart, C26:0-lysophosphatidylcholine (C26:0-LPC), a significant biomarker for certain peroxisomal disorders.
Core Molecular and Physical Properties
This compound is a synthetic, deuterated lipid used primarily in mass spectrometry-based applications. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing it to be differentiated from the naturally occurring analyte while maintaining similar chemical and physical properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | References |
| Molecular Formula | C₃₄H₆₆D₄NO₇P | [1][2][3][4] |
| Molecular Weight | 639.92 g/mol | [2][4][5] |
| Exact Mass | 639.514 g/mol | [1] |
| CAS Number | 1246303-15-0 | [1][2][3][4] |
| Purity | >99% (may contain up to 10% of the 2-LPC isomer) | [1][2] |
| Storage Temperature | -20°C | [1][2][3][4] |
| Appearance | White solid/powder | [2][4] |
Applications in Research and Diagnostics
The primary application of this compound is as an internal standard for the quantification of C26:0-LPC in biological samples, particularly in dried blood spots (DBS).[4][6] Elevated levels of C26:0-LPC are a key biomarker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders like Zellweger spectrum disorders.[4][7] The use of a stable isotope-labeled internal standard such as this compound is essential for correcting for matrix effects and variations in sample extraction and ionization efficiency in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5][8]
Experimental Protocols
Quantification of C26:0-LPC in Dried Blood Spots by LC-MS/MS
This protocol provides a generalized workflow for the extraction and analysis of C26:0-LPC from dried blood spots using this compound as an internal standard.
1. Preparation of Internal Standard (IS) Stock and Spiking Solution:
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in methanol. Sonication may be required to ensure complete dissolution.[9][10]
-
From the stock solution, prepare a working internal standard spiking solution by diluting it to a final concentration (e.g., 0.39 μmol/L) in methanol.[11] This solution will be used for extraction.
2. Sample Preparation and Extraction:
-
Punch a 3.2 mm or 3 mm disc from a dried blood spot into a well of a 96-well plate.[3][9][11]
-
To each well containing a DBS punch, add a defined volume (e.g., 100-150 µL) of the methanolic internal standard spiking solution.[3][9][11]
-
Seal the plate and shake for a designated time (e.g., 30-60 minutes) at a controlled temperature and speed (e.g., 31°C at 650 rpm or 26°C at 450 rpm) to extract the lipids.[9][11]
-
Following extraction, centrifuge the plate to pellet the debris.[12]
-
Transfer the supernatant (extract) to a new 96-well plate for analysis. The extract can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.[3]
3. LC-MS/MS Analysis:
-
Analyze the extracts using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]
-
Chromatographic separation is typically performed using a C8 or similar reversed-phase column.[5]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte (C26:0-LPC) and the internal standard (this compound).[6]
-
The concentration of C26:0-LPC in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of C26:0-LPC.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 3. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1), GPR55 and GPR119 receptors in a different manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aphl.org [aphl.org]
- 10. newsteps.org [newsteps.org]
- 11. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of 26:0 Lyso-PC as a Biomarker for X-linked Adrenoleukodystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
X-linked adrenoleukodystrophy (X-ALD) is a debilitating neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), primarily hexacosanoic acid (C26:0), due to mutations in the ABCD1 gene. The protein product of this gene, ALDP, is an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane, responsible for importing VLCFAs into the peroxisome for β-oxidation. Its dysfunction leads to a cascade of cellular pathologies. For decades, the diagnosis and monitoring of X-ALD have relied on the measurement of total C26:0 in plasma. However, the discovery of 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine (B3067487) (26:0 Lyso-PC) has revolutionized the diagnostic landscape for this devastating disease. This technical guide provides an in-depth analysis of the role of 26:0 Lyso-PC as a highly sensitive and specific biomarker for X-ALD, its application in newborn screening, and its potential utility in monitoring disease progression and therapeutic response.
Introduction to X-linked Adrenoleukodystrophy and the Need for a Robust Biomarker
X-ALD is an X-linked recessive disorder with a wide spectrum of clinical phenotypes, ranging from the rapidly progressive childhood cerebral form (CCALD) to the milder, adult-onset adrenomyeloneuropathy (AMN) and Addison's disease only.[1][2] This phenotypic variability, even within the same family, underscores the critical need for early and accurate diagnosis to enable timely therapeutic interventions, such as hematopoietic stem cell transplantation (HSCT) for cerebral forms of the disease.[3] While the measurement of total C26:0 in plasma has been the diagnostic standard, it has limitations, particularly in identifying female carriers, of whom 15-20% may have normal VLCFA levels.[4]
26:0 Lyso-PC: A Superior Biomarker for X-ALD
26:0 Lyso-PC has emerged as a more sensitive and specific biomarker for X-ALD compared to total C26:0.[5] It is a metabolite of C26:0 and its levels are significantly elevated in the blood of all X-ALD patients, including newborn infants and female carriers who may have normal total C26:0 levels.[6][7] This makes 26:0 Lyso-PC an invaluable tool for newborn screening programs, allowing for the pre-symptomatic identification of affected individuals.[3][8]
Quantitative Data on 26:0 Lyso-PC Levels
The concentration of 26:0 Lyso-PC in dried blood spots (DBS) and plasma is a key diagnostic indicator for X-ALD. The following tables summarize the quantitative data from various studies, highlighting the distinct differences between affected individuals, carriers, and healthy controls.
Table 1: 26:0 Lyso-PC Levels in Dried Blood Spots (DBS) of Different Populations
| Population | n | 26:0 Lyso-PC (pmol/DBS) | 26:0 Lyso-PC (µmol/L) | Reference(s) |
| Healthy Controls/Newborns | 11 | 0.090 ± 0.004 | - | [7] |
| Healthy Controls/Newborns | 604 | 0.1 - 1.9 | - | [9][10] |
| Healthy Adults | 50 | 0.1 - 1.9 | - | [9][10] |
| X-ALD Patients (general) | 4 | 1.078 ± 0.217 | - | [7] |
| X-ALD Patients (general) | 4 | 2.0 - 4.0 | - | [9][10] |
| Adrenomyeloneuropathy (AMN) Males | 2 | 2.0 - 4.0 | - | [9] |
| Symptomatic Female Carrier | 1 | 2.0 - 4.0 | - | [9] |
| Asymptomatic Female Carriers | 3 | 0.548 ± 0.095 | - | [7][11] |
| Newborn Screening Cut-off (Borderline) | - | - | 0.15 - 0.22 | [8][12] |
| Newborn Screening Cut-off (Presumptive Positive) | - | - | ≥0.23 | [8][12] |
Table 2: Age- and Gender-Specific Reference Intervals for 26:0 Lyso-PC in Dried Blood Spots (DBS)
| Age Group | Gender | n | Median 26:0-LysoPC (µmol/L) | Reference Interval (1st - 99th Percentile) (µmol/L) |
| FIA-MS/MS Method | ||||
| Neonates (0–1 month) | M | 240 | 0.04 | 0.02 - 0.08 |
| F | 229 | 0.04 | 0.02 - 0.08 | |
| Infants (>1 month-1 year) | M | 258 | 0.03 | 0.01 - 0.06 |
| F | 240 | 0.03 | 0.01 - 0.06 | |
| Children & Adolescents (>1–18 years) | M | 344 | 0.03 | 0.01 - 0.05 |
| F | 327 | 0.03 | 0.01 - 0.05 | |
| Adults (>18 years) | M | 293 | 0.03 | 0.02 - 0.06 |
| F | 289 | 0.03 | 0.01 - 0.05 | |
| LC-MS/MS Method | ||||
| Neonates (0–1 month) | M | 240 | 0.05 | 0.02 - 0.11 |
| F | 229 | 0.05 | 0.02 - 0.10 | |
| Infants (>1 month-1 year) | M | 258 | 0.04 | 0.02 - 0.07 |
| F | 240 | 0.04 | 0.02 - 0.07 | |
| Children & Adolescents (>1–18 years) | M | 344 | 0.04 | 0.02 - 0.06 |
| F | 327 | 0.04 | 0.02 - 0.06 | |
| Adults (>18 years) | M | 293 | 0.05 | 0.03 - 0.08 |
| F | 289 | 0.05 | 0.03 - 0.07 |
Data adapted from Natarajan et al., 2022.[13][14]
Experimental Protocols
The accurate quantification of 26:0 Lyso-PC is critical for its clinical utility. The most widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol for 26:0 Lyso-PC Measurement in Dried Blood Spots (DBS) by LC-MS/MS
1. Sample Preparation:
-
A 3-mm disc is punched from the dried blood spot and transferred to a 1.5 ml microcentrifuge tube.[9]
2. Extraction:
-
To each tube, 100 µl of methanol (B129727) containing a deuterated internal standard (e.g., D4-Lyso-PC 26:0 at 100 nM) is added.[9]
-
The samples are sonicated for 15 minutes at 4°C to extract the blood lipids.[9]
-
The tubes are then centrifuged at 15,000 rpm for 10 minutes at 4°C.[9]
-
The supernatant (eluate) is carefully transferred to a new tube.[9]
-
The extraction step is repeated, and the eluates are combined.[9]
-
The combined eluates are dried under a stream of nitrogen or in a vacuum concentrator.[9]
-
The dried extract is reconstituted in 100 µl of a solution of methanol and 5 mM ammonium (B1175870) acetate (B1210297) (90:10, v/v).[9]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
An aliquot (e.g., 10 µl) of the reconstituted sample is injected into the LC-MS/MS system.[9]
-
Chromatographic separation is typically achieved on a C18 reversed-phase column (e.g., GL Sciences InertSustain C18, 2.1 × 100 mm, 3 µm).[9]
-
A gradient elution is employed, for example, starting with a mobile phase of 5 mM ammonium acetate and transitioning to 0.1% formic acid in methanol over 10 minutes at a flow rate of 0.2 ml/min.[9]
-
-
Tandem Mass Spectrometry:
-
Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 26:0 Lyso-PC and its internal standard.[9] For example, the transition for 26:0 Lyso-PC can be m/z 636.6 > 104.1, and for 26:0-d4 Lyso-PC, it can be m/z 640.6 > 104.1.[9]
-
Signaling Pathways and Experimental Workflows
Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids
The accumulation of 26:0 Lyso-PC in X-ALD is a direct consequence of impaired peroxisomal β-oxidation of VLCFAs. The following diagram illustrates the key steps in this metabolic pathway and the critical role of the ABCD1 transporter.
Caption: Peroxisomal β-oxidation of VLCFAs and the role of ABCD1.
Biochemical Pathway of 26:0 Lyso-PC Formation in X-ALD
In X-ALD, the blockage of peroxisomal β-oxidation leads to the accumulation of C26:0-CoA, which is then incorporated into various complex lipids, including phosphatidylcholine. Subsequent enzymatic action leads to the formation of 26:0 Lyso-PC.
References
- 1. dshs.texas.gov [dshs.texas.gov]
- 2. fortunejournals.com [fortunejournals.com]
- 3. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: An In-Depth Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical development, clinical research, and proteomics, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS) have emerged as the "gold standard" for quantitative analysis, especially when coupled with mass spectrometry. This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for the effective implementation of SIL-IS, ensuring the generation of high-quality, reproducible, and defensible data.
Core Principles of Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the SIL-IS is added to a sample at the earliest possible stage of the analytical workflow.
Because the SIL-IS is chemically identical to the analyte, it exhibits nearly identical physicochemical properties. This means it behaves in the same manner during sample extraction, cleanup, derivatization, and chromatographic separation. Crucially, it also experiences the same degree of ionization and is subject to the same matrix effects in the mass spectrometer's ion source. Since the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z), the ratio of their signals is used for quantification. Any loss of the analyte during sample processing is mirrored by a proportional loss of the SIL-IS, leading to a constant analyte-to-IS ratio and, consequently, highly accurate and precise quantification.
Advantages of Stable Isotope-Labeled Internal Standards
The adoption of SIL-IS offers significant advantages over the use of structural analogs or external calibration alone, primarily by compensating for various sources of analytical variability.
-
Mitigation of Matrix Effects : The "matrix effect" is a significant challenge in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the analyte, leading to inaccurate results. Because the SIL-IS co-elutes with the analyte and has the same ionization efficiency, it is affected by the matrix in an identical manner, effectively normalizing the analyte's signal.[1][2]
-
Correction for Sample Preparation Variability : Losses during multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are a common source of error. A SIL-IS, added at the beginning of the process, experiences the same losses as the analyte, ensuring that the final analyte/IS ratio remains constant and the calculated concentration is accurate.
-
Improved Accuracy and Precision : By correcting for both matrix effects and procedural variability, SIL-IS significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[3] This is crucial for regulatory submissions and for making confident decisions in drug development and clinical diagnostics.
Data Presentation: Quantitative Comparison
The superiority of SIL-IS over structural analog internal standards is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize representative data from validation studies comparing the two types of internal standards.
Table 1: Comparison of Accuracy and Precision for the Quantification of a Drug in Human Plasma
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Stable Isotope-Labeled IS | Low | 5 | 5.1 | 102.0 | 3.5 |
| Mid | 50 | 49.5 | 99.0 | 2.8 | |
| High | 400 | 404.0 | 101.0 | 2.1 | |
| Structural Analog IS | Low | 5 | 5.8 | 116.0 | 9.2 |
| Mid | 50 | 46.5 | 93.0 | 7.5 | |
| High | 400 | 420.0 | 105.0 | 6.8 |
Table 2: Comparison of Matrix Factor Variability
| Internal Standard Type | Matrix Lots (n=6) | Mean IS-Normalized Matrix Factor | Coefficient of Variation (%CV) |
| Stable Isotope-Labeled IS | 1 | 1.02 | 4.1 |
| 2 | 0.98 | ||
| 3 | 1.05 | ||
| 4 | 0.95 | ||
| 5 | 1.01 | ||
| 6 | 0.99 | ||
| Structural Analog IS | 1 | 1.15 | 18.7 |
| 2 | 0.85 | ||
| 3 | 1.22 | ||
| 4 | 0.91 | ||
| 5 | 1.30 | ||
| 6 | 0.79 |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful implementation of SIL-IS in quantitative assays. This section provides methodologies for key applications.
Bioanalytical Method Validation for a Small Molecule Drug in Plasma using LC-MS/MS
This protocol outlines the typical steps involved in validating a bioanalytical method for a small molecule drug in a biological matrix like plasma, in accordance with FDA and ICH M10 guidelines.[2][4][5][6]
1. Reagent and Standard Preparation:
-
Prepare stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
-
Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantitation (LLOQ), low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the SIL-IS at a fixed concentration.
2. Sample Preparation (Protein Precipitation Example):
-
To a 50 µL aliquot of plasma sample (calibrant, QC, or unknown), add 150 µL of the SIL-IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal.
-
4. Method Validation Parameters:
-
Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no significant interferences are observed at the retention times of the analyte and SIL-IS.
-
Linearity and Range: Analyze calibration curves in at least three separate runs. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze at least five replicates of each QC level in at least three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assess the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: Determine the extraction recovery by comparing the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).
Pharmacokinetic Study of a Small Molecule Drug in Rats
This protocol describes a typical workflow for a pharmacokinetic (PK) study in rats using a SIL-IS for accurate quantification of the drug in plasma.[1][7][8]
1. Dosing and Sample Collection:
-
Administer the drug to a cohort of rats via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
2. Sample Analysis:
-
Thaw the plasma samples on ice.
-
Prepare calibration standards and quality control samples in blank rat plasma.
-
Process the plasma samples (standards, QCs, and study samples) using a validated bioanalytical method as described in section 4.1.
-
Analyze the processed samples by LC-MS/MS.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the standards.
-
Use the regression equation from the calibration curve to determine the concentration of the drug in the unknown study samples.
-
Plot the plasma concentration of the drug versus time for each rat.
-
Use pharmacokinetic software to calculate key PK parameters such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t1/2 (half-life)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique used for the accurate relative quantification of proteins in two or more cell populations.[9][10][11][12]
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing the natural abundance amino acids (e.g., L-arginine and L-lysine).
-
The other population is grown in "heavy" medium where the natural amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
Culture the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.
2. Sample Preparation:
-
Apply the desired experimental treatment to one of the cell populations.
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
3. Protein Digestion:
-
Denature the proteins in the combined lysate.
-
Reduce the disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a protease, most commonly trypsin.
4. Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
5. Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins.
-
The software will detect and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the peak intensities of the heavy to light peptides provides a direct measure of the relative abundance of the corresponding protein in the two cell populations.
Mandatory Visualizations
Visual representations of complex workflows and concepts are essential for clear communication in a technical guide.
Caption: Workflow illustrating the principle of Isotope Dilution Mass Spectrometry.
Caption: How a SIL-IS compensates for matrix-induced ion suppression.
Caption: A typical workflow for a pharmacokinetic study using a SIL-IS.
Caption: The experimental workflow for quantitative proteomics using SILAC.
Conclusion
The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny, ultimately accelerating the pace of discovery and development.
References
- 1. waters.com [waters.com]
- 2. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. An overview of matrix effects in liquid chromatography-mass spectrometry. (2011) | Helga Trufelli | 695 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ajmb.org [ajmb.org]
- 11. japsonline.com [japsonline.com]
- 12. nebiolab.com [nebiolab.com]
A Technical Guide to the Storage and Stability of 26:0 Lyso PC-d4 Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the optimal storage conditions and stability of 26:0 Lyso PC-d4 (1-hexacosanoyl(12,12,13,13-D4)-sn-glycero-3-phosphocholine) in its powder form. Adherence to these guidelines is crucial for maintaining the integrity, purity, and performance of this stable isotope-labeled lipid standard in research and drug development applications.
Recommended Storage and Handling Conditions
Proper storage is paramount to ensure the long-term stability of this compound powder. The recommended conditions are summarized in the table below, compiled from manufacturer data sheets and safety documents.[1][2][3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and preserves the integrity of the molecule.[1][2][3] |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) | Protects against oxidation of the fatty acyl chain.[2] |
| Light Exposure | Protect from light | Prevents potential photo-degradation.[2][3][4] |
| Moisture | Store in a desiccated environment | The non-deuterated form is hygroscopic; dessication prevents hydrolysis.[6] |
Stability Profile
Under the recommended storage conditions of -20°C in a dark, dry environment, this compound powder is stable for at least one year.[1][4] For long-term projects, it is advisable to re-qualify the material after one year to ensure its continued purity and suitability for experimental use.[4]
A stability study conducted on the non-deuterated form, hexacosanoyl lysophosphatidylcholine (B164491), in dried blood spots demonstrated that the compound is stable for at least one year when stored with a desiccant, with less than 11% loss under various temperature conditions, including ambient and 37°C.[7] This suggests a high intrinsic stability for the molecule's core structure.
Potential Degradation Pathways
While this compound is a stable molecule, exposure to suboptimal conditions can lead to degradation. The primary potential degradation pathways for lysophosphatidylcholines include:
-
Hydrolysis: The ester linkage of the hexacosanoyl chain is susceptible to hydrolysis, which can be accelerated by moisture and extreme pH conditions. This would result in the formation of free fatty acid (hexacosanoic acid-d4) and glycerophosphocholine.
-
Oxidation: Although 26:0 is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, the presence of oxygen over long periods, especially if impurities are present, can potentially lead to oxidative degradation. Storing under an inert atmosphere mitigates this risk.[2]
It is important to note that a common characteristic of commercially available lysophosphatidylcholines is the potential presence of a small percentage of the 2-LPC isomer due to acyl migration.[1][6] While not a degradation product in the traditional sense, the relative amounts of the 1-LPC and 2-LPC isomers can change over time, particularly in solution.
Experimental Protocols
Protocol for Stability Assessment of this compound Powder
This protocol is adapted from established stability testing guidelines and studies on similar molecules.[7][8][9][10]
Objective: To evaluate the long-term stability of this compound powder under recommended and accelerated storage conditions.
Materials:
-
This compound powder from a single lot
-
Vials suitable for storage at various temperatures
-
Inert gas (nitrogen or argon)
-
Desiccator
-
Temperature and humidity-controlled chambers/incubators
-
Analytical balance
-
HPLC-MS/MS system
-
Appropriate solvents for reconstitution and analysis (e.g., chloroform:methanol:water 65:25:4)[1]
Methodology:
-
Sample Preparation: Aliquot the this compound powder into multiple vials to avoid repeated freeze-thaw cycles of the bulk material. Headspace in the vials should be flushed with an inert gas before sealing.
-
Storage Conditions:
-
Long-Term: -20°C with desiccant.
-
Accelerated: 4°C, ambient temperature (e.g., 25°C), and 37°C, all with desiccant.
-
Forced Degradation (optional): Expose samples to high humidity (>90%) to assess the impact of moisture.[7]
-
-
Time Points:
-
Long-Term (-20°C): 0, 3, 6, 12, and 24 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a suitable solvent system.
-
Analyze the sample by a validated stability-indicating method, such as HPLC-MS/MS, to quantify the parent compound and any potential degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound against time for each storage condition.
-
Determine the percentage of degradation at each time point relative to the initial (time 0) concentration.
-
Protocol for Reconstitution of this compound Powder
Objective: To properly dissolve the this compound powder for experimental use.
Materials:
-
Vial of this compound powder
-
Appropriate solvent (e.g., ethanol (B145695) at 1mg/mL or Chloroform:Methanol:Water (65:25:4) at 5mg/mL)[1]
-
Vortex mixer or sonicator
-
Pipettes
Methodology:
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Slowly add the desired volume of the appropriate solvent to the vial.
-
Gently agitate or vortex the vial to dissolve the powder completely. Sonication can be used if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
Once reconstituted, it is recommended to use the solution promptly. If storage of the solution is necessary, it should be stored at -80°C for up to six months or at -20°C for up to one month, protected from light and under a nitrogen atmosphere.[2]
Visualizations
Caption: Workflow for proper handling and storage of this compound powder.
Caption: Potential degradation pathways for this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lysophosphatidylcholine 26:0 (unlabeled) - Cambridge Isotope Laboratories, ULM-9791-0.01 [isotope.com]
- 4. isotope.com [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. The stability of hexacosanoyl lysophosphatidylcholine in dried-blood spot quality control materials for X-linked adrenoleukodystrophy newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. database.ich.org [database.ich.org]
Navigating the Solubility of 26:0 Lyso PC-d4 in Methanol and Chloroform: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 26:0 Lyso PC-d4 (1-hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine), a deuterated lysophosphatidylcholine (B164491) crucial for research in lipidomics and as an internal standard in mass spectrometry-based assays. Understanding its solubility in common organic solvents like methanol (B129727) and chloroform (B151607) is paramount for accurate sample preparation, experimental design, and the development of lipid-based drug delivery systems.
Core Data: Solubility Profile
| Solvent System | Solubility | Source |
| Chloroform:Methanol:Water (65:25:4, v/v/v) | 5 mg/mL | Avanti Polar Lipids |
| Chloroform:Methanol (3:1 or 2:1, v/v) | Soluble | Lumiprobe |
| Ethanol | 1 mg/mL | Avanti Polar Lipids |
Note: The long acyl chain (26:0) of this lysophosphatidylcholine contributes to its relatively lower polarity compared to shorter-chain counterparts. While it is expected to be soluble in both methanol and chloroform, the precise limits may vary depending on factors such as temperature and the presence of impurities.
Experimental Protocol: Gravimetric Determination of Solubility
To ascertain the precise solubility of this compound in methanol and chloroform, a gravimetric method offers a reliable and straightforward approach.
Objective: To determine the saturation solubility of this compound in methanol and chloroform at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Methanol (anhydrous, analytical grade)
-
Chloroform (anhydrous, analytical grade)
-
Analytical balance (readability to 0.0001 g)
-
Vortex mixer
-
Thermostatic water bath or incubator
-
Centrifuge
-
Glass vials with screw caps
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate glass vials containing a known volume (e.g., 1 mL) of methanol and chloroform, respectively. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic water bath or incubator set to a constant temperature (e.g., 25°C) and agitate using a vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Solvent Evaporation:
-
Carefully pipette a known volume (e.g., 0.5 mL) of the clear supernatant from each vial into a pre-weighed, clean, and dry glass vial.
-
Place the vials containing the supernatant in a drying oven at a temperature below the decomposition point of this compound or in a vacuum desiccator until the solvent has completely evaporated.
-
-
Gravimetric Analysis:
-
Once the solvent is fully evaporated, re-weigh the vials containing the dried lipid residue.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried lipid (mg)) / (Volume of supernatant taken (mL))
-
Experimental Workflow for Solubility Determination
Caption: Workflow for gravimetric solubility determination.
Biological Context: Signaling Pathways of Lysophosphatidylcholines
Lysophosphatidylcholines (LPCs), including the 26:0 variant, are not merely structural components of cell membranes but also act as signaling molecules that can influence a variety of cellular processes. While the specific signaling pathways for 26:0 Lyso PC are still under active investigation, the general mechanisms for LPCs provide a valuable framework.
LPCs can exert their effects through interactions with G protein-coupled receptors (GPCRs) on the cell surface. This interaction initiates a cascade of intracellular events, leading to diverse physiological and pathological responses.
Generalized Lysophosphatidylcholine Signaling Pathway
Navigating the Nuances of Purity: A Technical Guide to Synthetic 26:0 Lyso PC-d4
For researchers, scientists, and drug development professionals, the quality and characterization of stable isotope-labeled internal standards are paramount for accurate and reproducible results. This in-depth technical guide provides a comprehensive overview of the purity specifications for synthetic 26:0 Lyso PC-d4 (1-hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine), a critical tool in mass spectrometry-based lipidomics.
This guide details the typical purity specifications, potential impurities, and analytical methodologies for this deuterated lysophosphatidylcholine (B164491). It also explores its role in biological signaling and provides detailed experimental protocols for its use as an internal standard.
Purity Specifications and Impurity Profile
Synthetic this compound is a high-purity standard essential for the accurate quantification of its endogenous, non-labeled counterpart, 26:0 Lyso PC. The latter has been identified as a significant biomarker in various pathological conditions, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[1] It has also been associated with multisite musculoskeletal pain.[2]
The purity of synthetic this compound is typically assessed using a combination of chromatographic and mass spectrometric techniques. The data presented in the following tables are a summary of typical specifications from leading commercial suppliers.
| Parameter | Specification | Typical Analytical Method |
| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) |
| Lysophosphatidylcholine (LPC) Purity | >99% | Thin Layer Chromatography (TLC), HPLC-MS |
| Isotopic Purity (Deuterium enrichment) | >98% | Mass Spectrometry (MS) |
| Regioisomeric Purity (1-acyl isomer) | >90% (may contain up to 10% of the 2-LPC isomer) | HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy |
Table 1: General Purity Specifications for Synthetic this compound
A critical aspect of purity for lysophosphatidylcholines is the presence of the regioisomer, 2-hexacosanoyl-1-hydroxy-sn-glycero-3-phosphocholine. During synthesis and even storage, the acyl group can migrate between the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[3] While the 1-acyl isomer is the predominantly desired product, the presence of the 2-acyl isomer is a common impurity.
| Potential Impurity | Origin | Significance |
| 2-acyl regioisomer | Acyl migration during synthesis or storage. | Can interfere with quantification if not chromatographically resolved from the 1-acyl isomer. |
| Unlabeled 26:0 Lyso PC | Incomplete deuteration during synthesis. | Can lead to an underestimation of the endogenous analyte. |
| Other Lysophosphatidylcholine species | Contaminants in starting materials or side reactions. | May interfere with the analysis of other lipid species. |
| Residual Solvents | Remnants from the synthesis and purification process. | Can affect the stability and solubility of the standard. |
| Free Fatty Acids (e.g., hexacosanoic acid-d4) | Hydrolysis of the lysophosphatidylcholine. | Can indicate degradation of the standard. |
Table 2: Potential Impurities in Synthetic this compound
Biological Significance and Signaling Pathways
Lysophosphatidylcholines (LPCs) are not merely metabolic intermediates but also bioactive signaling molecules involved in a myriad of cellular processes. They exert their effects by interacting with various receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[4][5] The signaling cascades initiated by LPCs can influence inflammation, cell proliferation, and apoptosis.
While the specific signaling pathways for 26:0 Lyso PC are still under investigation, it is known to be elevated in certain disease states, suggesting its involvement in their pathophysiology. For instance, in the context of musculoskeletal pain, it is hypothesized that elevated 26:0 Lyso PC may be converted by the enzyme autotaxin to lysophosphatidic acid (LPA), which then activates its own set of GPCRs, leading to pain signaling.[2]
Below is a generalized signaling pathway for lysophosphatidylcholines, which can be considered as a plausible mechanism for the action of 26:0 Lyso PC.
Experimental Protocols
Synthesis and Purification of this compound (Representative Protocol)
The synthesis of lysophosphatidylcholines is challenging due to the potential for acyl migration. Chemo-enzymatic methods are often employed to achieve high regioselectivity. The following is a representative protocol and does not constitute a detailed manufacturing procedure.
Methodology:
-
Enzymatic Acylation: sn-glycero-3-phosphocholine (GPC) is esterified with hexacosanoic acid-d4 using a lipase (B570770), such as Novozym 435 (immobilized lipase B from Candida antarctica). The use of a stereospecific lipase favors the formation of the 1-acyl isomer.[6]
-
Reaction Conditions: The reaction is typically carried out in a solvent-free system under vacuum to remove water, which is a byproduct of the esterification, thereby driving the reaction to completion.[6]
-
Purification: The reaction mixture is purified using silica (B1680970) gel column chromatography to separate the desired 1-acyl-2-lyso-PC-d4 from unreacted starting materials, the 2-acyl isomer, and di-acylated byproducts.
-
Characterization: The final product is characterized by High-Performance Liquid Chromatography (HPLC) for chemical purity, Mass Spectrometry (MS) for molecular weight and isotopic enrichment confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and isomeric purity.
Quantification of 26:0 Lyso PC in Biological Samples using this compound as an Internal Standard
This protocol outlines a typical workflow for the analysis of 26:0 Lyso PC in dried blood spots (DBS) by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
Purification:
-
Concentration and Reconstitution:
-
The filtered extract is dried under a stream of nitrogen.
-
The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) solution).[7]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The reconstituted sample is injected onto an HPLC system. A C18 or similar reversed-phase column is typically used to separate 26:0 Lyso PC from other lipids. A gradient elution with mobile phases containing water, acetonitrile, and/or methanol with additives like formic acid or ammonium acetate is employed.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both 26:0 Lyso PC and this compound in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: The concentration of endogenous 26:0 Lyso PC in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-labeled standard.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Metabolomic analysis coupled with extreme phenotype sampling identified that lysophosphatidylcholines are associated with multisite musculoskeletal pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for LysoPC(26:0/0:0) (HMDB0029205) [hmdb.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 26:0 Lysophosphatidylcholine using 26:0 Lyso PC-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-Hexacosanoyl-sn-glycero-3-phosphocholine (26:0 Lyso PC) is a key biomarker for the diagnosis and monitoring of X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.[1] Its quantification in biological matrices such as dried blood spots (DBS), plasma, and tissues is crucial for clinical research and drug development. Stable isotope-labeled internal standards are essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 26:0 Lyso PC-d4, a deuterated analog of 26:0 Lyso PC, is an ideal internal standard for this application due to its similar chemical and physical properties to the analyte, ensuring comparable extraction efficiency and ionization response.[1] This application note provides a detailed protocol for the quantification of 26:0 Lyso PC in biological samples using this compound as an internal standard.
Principle
The method employs a simple protein precipitation or liquid-liquid extraction to isolate lysophosphatidylcholines from the biological matrix. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte (26:0 Lyso PC) to the internal standard (this compound).
Materials and Reagents
-
26:0 Lysophosphatidylcholine (B164491) (Analyte)
-
This compound (Internal Standard)
-
LC-MS/MS grade methanol (B129727), acetonitrile, isopropanol, and water
-
Formic acid
-
Human plasma/serum, dried blood spots, or tissue homogenates
Experimental Protocols
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with methanol. Further dilutions can be made as required for the specific application.
-
Analyte Stock Solution (1 mg/mL): Dissolve 1 mg of 26:0 Lyso PC in 1 mL of methanol.
-
Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions from the analyte stock solution in methanol to create calibration standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation
A. Dried Blood Spots (DBS)
-
Punch a 3.2 mm disc from the DBS into a 96-well plate.
-
To each well, add 100 µL of methanol containing the this compound internal standard (concentration to be optimized, e.g., 60 ng/mL).
-
Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
B. Plasma/Serum
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of cold methanol containing the this compound internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 10 mM ammonium formate).
-
Vortex briefly and transfer to an autosampler vial for analysis.
C. Tissue
-
Homogenize the tissue sample in a suitable buffer.
-
Perform a protein quantification assay to determine the protein concentration of the homogenate.
-
To an aliquot of the homogenate equivalent to 1 mg of protein, add four volumes of cold methanol containing the this compound internal standard.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant and proceed with evaporation and reconstitution as described for plasma/serum samples.
LC-MS/MS Parameters
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C8 or C18, e.g., Inertsil C8-3 (3 µm, 2.1 x 50 mm)[2] or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water |
| Mobile Phase B | 10% 10 mM Ammonium formate in Methanol[2] or 0.1% formic acid in methanol[3] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Tandem Mass Spectrometry
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Ion Source Parameters | Parameter |
| Collision Energy | Optimize for the specific instrument to achieve maximum signal intensity for the product ions. A starting point of 20-40 eV can be used. |
Data Presentation
Method Validation Summary
The following table summarizes typical method validation parameters for the quantification of 26:0 Lyso PC in dried blood spots.
| Parameter | Result |
| Linearity Range | 0.1–0.7 ng (R² = 0.999)[2] |
| Precision (CV%) | Intra-day: <15.9%, Inter-day: <15.9%[2] |
| Accuracy (Bias%) | Within ±15% |
| Recovery | 73.6 ± 0.3% from spiked DBS[3] |
Sample Analysis Results
The following table shows representative concentrations of 26:0 Lyso PC found in different study cohorts.
| Sample Type | Cohort | 26:0 Lyso PC Concentration (pmol/punch) |
| Dried Blood Spot | Newborns/Healthy Adults | 0.1 - 1.9[2][4] |
| Dried Blood Spot | X-ALD Patients | 2.0 - 4.0[2][4] |
Experimental Workflow Visualization
Caption: Experimental workflow for the quantification of 26:0 Lyso PC.
Conclusion
This application note provides a detailed and robust method for the quantification of the X-ALD biomarker, 26:0 Lyso PC, in various biological matrices using this compound as an internal standard. The protocol is suitable for high-throughput analysis and provides the necessary accuracy and precision for research and drug development applications. Researchers should optimize the LC gradient and MS parameters for their specific instrumentation to achieve the best performance.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Protocol for the Quantification of 26:0 Lysophosphatidylcholine in Dried Blood Spots by LC-MS/MS
Application Note
This application note provides a detailed protocol for the quantitative analysis of 26:0 lysophosphatidylcholine (B164491) (26:0 Lyso-PC) in dried blood spots (DBS). This biomarker is crucial for the newborn screening of X-linked adrenoleukodystrophy (X-ALD), a rare and serious genetic disorder affecting the nervous system and adrenal glands.[1] Early detection and intervention are critical for improving patient outcomes. The method described herein utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of 26:0 Lyso-PC.
Introduction
X-linked adrenoleukodystrophy is characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to the elevation of 26:0 Lyso-PC in blood and tissues.[1] Analysis of 26:0 Lyso-PC in DBS is a reliable and minimally invasive method for newborn screening.[1][2] This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data interpretation for the accurate quantification of 26:0 Lyso-PC.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for 26:0 Lyso-PC quantification.
Materials and Reagents
| Material/Reagent | Supplier |
| 26:0 Lysophosphatidylcholine | Avanti Polar Lipids, Inc. |
| 26:0-d4 Lysophosphatidylcholine (Internal Standard) | Avanti Polar Lipids, Inc. |
| Methanol (HPLC Grade) | Fisher Scientific or equivalent |
| Acetonitrile (HPLC Grade) | Fisher Scientific or equivalent |
| Water (HPLC Grade) | Fisher Scientific or equivalent |
| Formic Acid | Sigma-Aldrich or equivalent |
| Ammonium Acetate | Sigma-Aldrich or equivalent |
| Dried Blood Spot Collection Cards | Whatman 903 or equivalent |
| 96-well plates | Varies |
| Plate sealer | Varies |
| DBS Puncher (3-mm) | Varies |
Experimental Protocols
Preparation of Stock Solutions, Calibrators, and Quality Controls
Stock Solutions:
-
26:0 Lyso-PC Stock Solution (1 mg/mL): Dissolve an appropriate amount of 26:0 Lyso-PC in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve an appropriate amount of 26:0-d4 Lyso-PC in methanol.
Working Solutions:
-
26:0 Lyso-PC Working Solution: Prepare a series of dilutions from the stock solution in methanol to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 nM): Dilute the IS stock solution in the extraction solvent (methanol).
Calibrators and Quality Controls (QC):
-
Prepare a series of calibrator and QC levels by spiking whole blood with known concentrations of the 26:0 Lyso-PC working solution.
-
Spot the spiked blood onto DBS cards and allow them to dry completely at room temperature for at least 4 hours.
-
Store the prepared DBS calibrators and QCs in sealed bags with desiccant at -20°C.
Table 1: Example of Calibrator and QC Concentrations
| Level | Concentration (µM) |
| Calibrator 1 | 0.05 |
| Calibrator 2 | 0.1 |
| Calibrator 3 | 0.5 |
| Calibrator 4 | 1.0 |
| Calibrator 5 | 2.5 |
| Calibrator 6 | 5.0 |
| Low QC | 0.2 |
| Medium QC | 1.5 |
| High QC | 4.0 |
Sample Preparation: Extraction of 26:0 Lyso-PC from DBS
-
Punch a 3-mm disc from the center of the dried blood spot into a 96-well plate.
-
To each well, add 100 µL of the internal standard working solution in methanol.
-
Seal the plate and shake for 30-45 minutes at room temperature.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
Table 2: Comparison of Extraction Protocol Parameters
| Parameter | Method A | Method B |
| DBS Punch Size | 3 mm | 3.2 mm |
| Extraction Solvent | Methanol with 100 nM 26:0-d4 Lyso-PC | Methanol/Acetonitrile (1:1) with IS |
| Solvent Volume | 100 µL | 150 µL |
| Shaking Time | 30 minutes | 45 minutes |
| Centrifugation | 3000 x g for 10 min | 4000 x g for 15 min |
| Reconstitution Volume | 100 µL | 100 µL |
LC-MS/MS Analysis
Instrumentation:
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 3: LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 or C8, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol or 5 mM Ammonium Acetate in Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 26:0 Lyso-PC | 636.6 | 184.1 |
| 26:0-d4 Lyso-PC (IS) | 640.6 | 184.1 |
Example LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 0.5 | 50 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 50 |
| 5.0 | 50 |
Data Analysis and Quality Control
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of 26:0 Lyso-PC to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Quantification: Determine the concentration of 26:0 Lyso-PC in the DBS samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Analyze QC samples at the beginning and end of each analytical run, and after every 20-30 unknown samples. The measured concentrations of the QC samples should be within ±15% of their nominal values. The coefficient of variation (CV%) for the QC replicates should be ≤ 15%. One study suggests that inter- and intra-day CVs should be less than 15.9%.[3]
Table 5: Typical 26:0 Lyso-PC Concentrations
| Population | Concentration Range (µM) |
| Healthy Newborns | < 0.4 |
| X-ALD Patients | > 0.5 |
Note: Cut-off values should be established and validated by each laboratory.
Signaling Pathway Diagram
The accumulation of 26:0 Lyso-PC in X-ALD is a consequence of impaired peroxisomal beta-oxidation of very long-chain fatty acids due to mutations in the ABCD1 gene.
Caption: Pathophysiology of X-linked Adrenoleukodystrophy.
This detailed protocol provides a robust and reliable method for the quantification of 26:0 Lyso-PC in dried blood spots, aiding in the early diagnosis and management of X-linked adrenoleukodystrophy. It is essential for each laboratory to validate the method according to their specific instrumentation and regulatory requirements.
References
- 1. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Lipid Extraction from Plasma using 26:0 Lyso PC-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis, identifying biomarkers, and accelerating drug development. Accurate and reproducible lipid extraction from complex biological matrices like plasma is a critical first step for reliable downstream analysis by mass spectrometry (MS). This application note provides a detailed protocol for the extraction of lipids from human plasma using the Methyl-tert-butyl ether (MTBE) method, incorporating 26:0 Lysophosphatidylcholine-d4 (26:0 Lyso PC-d4) as an internal standard for accurate quantification.
The MTBE method offers several advantages over traditional chloroform-based methods like the Folch and Bligh & Dyer techniques, including the use of less toxic solvents and a simpler phase separation where the lipid-containing organic phase is the upper layer.[1][2] The inclusion of a deuterated internal standard, such as this compound, is crucial for correcting for lipid loss during sample preparation and for variations in ionization efficiency during MS analysis, thereby ensuring high accuracy and precision.[3][4] 26:0 Lyso PC is a key biomarker for X-linked adrenoleukodystrophy (X-ALD), a genetic disorder affecting the metabolism of very-long-chain fatty acids (VLCFAs).[3][5] Therefore, the use of its deuterated analog as an internal standard is particularly relevant for studies involving this disease or related metabolic pathways.
Experimental Protocols
This section details the materials and step-by-step procedure for the MTBE-based lipid extraction from plasma.
Materials
-
Human plasma (collected in EDTA- or citrate-containing tubes)
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, LC-MS grade
-
This compound internal standard solution (1 µmol/L in acetonitrile)[4]
-
Microcentrifuge tubes (1.5 mL, polypropylene)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Centrifuge (capable of 1,000 x g)
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials with inserts
Protocol: MTBE Lipid Extraction
This protocol is adapted from established MTBE extraction procedures.[6][7]
-
Sample Preparation: Thaw frozen plasma samples on ice. Once thawed, vortex briefly to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the 1 µmol/L this compound internal standard solution directly to the plasma sample.
-
Methanol Addition: Add 200 µL of ice-cold methanol to the sample. Vortex for 10 seconds.
-
MTBE Addition: Add 800 µL of MTBE. Vortex thoroughly for 1 minute.
-
Incubation: Incubate the mixture for 1 hour at room temperature on a shaker to ensure complete protein precipitation and lipid extraction.[8]
-
Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.
-
Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C.[8] Three distinct layers will be visible: the upper organic phase containing the lipids, a protein pellet at the bottom, and a lower aqueous phase.
-
Lipid Collection: Carefully collect the upper organic phase (approximately 800 µL) without disturbing the protein pellet and transfer it to a new clean microcentrifuge tube.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a suitable solvent for your LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v). Vortex and transfer to an autosampler vial for analysis.
Data Presentation
The choice of extraction method significantly impacts the recovery and reproducibility of lipid analysis. The following tables summarize quantitative data from comparative studies of different plasma lipid extraction methods.
Table 1: Comparison of Lipid Class Recovery by Different Extraction Methods
| Lipid Class | Alshehry Method Recovery (%) | Folch Method Recovery (%) | Matyash (MTBE) Method Recovery (%) |
| Phospholipids | >95 | 86 | 73 |
| Triglycerides (TG) | <80 | 86 | 73 |
| Diglycerides (DG) | <80 | 86 | 73 |
| Average Recovery | 99 | 86 | 73 |
Data adapted from a study comparing single-phase and biphasic extraction protocols. The Alshehry method is a single-phase butanol/methanol extraction.[9]
Table 2: Reproducibility of Different Plasma Lipid Extraction Methods
| Method | Median Intra-Assay Coefficient of Variation (CV%) |
| Alshehry (1-butanol/methanol 1:1) | 14.1 |
| Folch (chloroform/methanol) | 15.1 |
| Matyash (MTBE) | 21.8 |
Data represents the median CV% in positive ion mode from the same comparative study.[9]
Table 3: Reproducibility of Lipid Measurements for Different Extraction Methods
| Extraction Method | Number of Lipid Species with CV% < 20% |
| Chloroform/Methanol (2:1 v/v) | 271 |
| 1-Butanol/Methanol (3:1 v/v) | 252 |
| 1-Butanol/Methanol (1:1 v/v) | 276 |
Data from a study evaluating the reproducibility of different extraction methods for 293 lipid species.[10]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps of the MTBE lipid extraction protocol.
References
- 1. 4.5. Lipid Extraction [bio-protocol.org]
- 2. Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 10. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Newborn Screening for X-Linked Adrenoleukodystrophy (X-ALD) using 26:0-lysophosphatidylcholine (C26:0-LPC)
Introduction
X-linked adrenoleukodystrophy (X-ALD) is a rare, genetic peroxisomal disorder caused by mutations in the ABCD1 gene.[1][2][3] This genetic defect leads to the accumulation of very long-chain fatty acids (VLCFAs), particularly hexacosanoic acid (C26:0), in various tissues, including the brain, spinal cord, and adrenal glands.[4][5] The clinical manifestations of X-ALD are severe and progressive, ranging from adrenal insufficiency to devastating cerebral demyelination, which can lead to rapid neurological decline and death, especially in the childhood cerebral form.[2][5] Early diagnosis through newborn screening is critical as timely intervention, such as hematopoietic stem cell transplantation, can significantly improve outcomes for affected individuals, particularly when initiated before the onset of symptoms.[2][5]
The primary biomarker for X-ALD newborn screening is 1-hexacosanoyl-2-lyso-sn-3-glycero-phosphorylcholine (26:0-lyso-PC or C26:0-LPC), which is found at elevated levels in dried blood spots (DBS) of affected newborns.[3][6][7] This application note provides a detailed protocol for the quantification of C26:0-LPC in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (26:0 Lyso PC-d4).
Principle of the Method
This method utilizes a stable isotope dilution LC-MS/MS assay to accurately quantify C26:0-LPC in newborn dried blood spots. A known amount of the internal standard, this compound, is added to the sample. Following extraction, the analyte and the internal standard are separated by high-performance liquid chromatography (HPLC) and detected by tandem mass spectrometry (MS/MS). The ratio of the signal from the endogenous C26:0-LPC to that of the internal standard allows for precise and accurate quantification, minimizing variations due to sample preparation and matrix effects.
Experimental Workflow
Caption: Experimental workflow for newborn screening of X-ALD.
Quantitative Data Summary
The following tables summarize the concentrations of C26:0-LPC in dried blood spots from different populations and the established cutoff values for newborn screening.
Table 1: C26:0-LPC Concentrations in Dried Blood Spots
| Population | N | Mean C26:0-LPC Concentration (µmol/L) | Standard Deviation (µmol/L) | Reference |
| Normal Newborns | 223 | 0.09 | 0.03 | [4] |
| Peroxisomal Disorder Patients (including X-ALD) | 28 | 1.13 | 0.67 | [4] |
| De-identified Residual NBS Specimens | 5881 | 0.07 | 0.02 | [3] |
Table 2: Published Cutoff Values for X-ALD Newborn Screening
| Screening Program/Study | Borderline Cutoff (µmol/L) | Presumptive Positive Cutoff (µmol/L) | Reference |
| Study by Miller et al. (2021) | 0.15 - 0.22 | ≥ 0.23 | [3] |
| Japanese Study (pmol/punch) | - | > 1.7 pmol/punch | [8] |
Experimental Protocol
Materials and Reagents
-
Dried blood spot collection cards (e.g., Whatman 903)
-
26:0-lysophosphatidylcholine (C26:0-LPC) analytical standard
-
1-hexacosanoyl-d4-2-hydroxy-sn-glycero-3-phosphocholine (this compound) internal standard[5]
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Deionized water
-
96-well microtiter plates
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC system coupled with a tandem mass spectrometer
Preparation of Internal Standard Stock and Working Solutions
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in methanol. For example, reconstitute 5 mg of this compound in 50 mL of methanol to obtain a concentration of 100 µg/mL.[5] Sonicate the solution to ensure complete dissolution.[5]
-
Extraction/Spiking Solution: Dilute the IS stock solution with methanol to prepare the working solution that will be used for extraction. The final concentration of the IS in the spiking solution should be optimized based on the instrument's sensitivity and the expected range of endogenous C26:0-LPC.
Sample Preparation
-
From each dried blood spot card, punch a 3.2 mm disc into a designated well of a 96-well plate.[5]
-
To each well containing a DBS punch, add 100 µL of the Extraction/Spiking Solution containing the this compound internal standard.[5][9]
-
Seal the 96-well plate and shake for 30 minutes at approximately 650 rpm.[5][9]
-
Following incubation, centrifuge the plate to pellet the filter paper discs and any precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general parameters and should be optimized for the specific instrumentation used.
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Setting |
| HPLC | |
| Column | C8 or C18, e.g., Inertsil C8-3, 3 µm, 2.1 x 50 mm[8] |
| Mobile Phase A | 10 mM Ammonium acetate in water[8] |
| Mobile Phase B | Acetonitrile/Methanol/Isopropanol mixture or 10% 10 mM NH4COOH in Methanol[8][10] |
| Flow Rate | 0.5 mL/min[10] |
| Injection Volume | 10-20 µL |
| Gradient | Optimized for separation of lysophosphatidylcholines |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[3][4] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| C26:0-LPC | e.g., m/z 636.6 > 104.1 (Positive Ion Mode)[8] |
| This compound (IS) | e.g., m/z 640.6 > 104.1 (Positive Ion Mode)[8] |
| Other Lyso-PCs (optional) | C20:0 (m/z 552.5 > 104.1), C22:0 (m/z 580 > 104), C24:0 (m/z 608.5 > 104.1)[8][10] |
Data Analysis and Interpretation
-
Integrate the peak areas for both the endogenous C26:0-LPC and the this compound internal standard.
-
Calculate the peak area ratio of C26:0-LPC to this compound.
-
Determine the concentration of C26:0-LPC in each sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of C26:0-LPC and a fixed concentration of the internal standard.
-
Compare the calculated C26:0-LPC concentration to the established cutoff values (see Table 2).
-
Samples with C26:0-LPC concentrations above the presumptive positive cutoff should be flagged for second-tier confirmatory testing. This may involve re-analysis of the same or a new DBS, and/or molecular genetic analysis of the ABCD1 gene.[11]
Signaling Pathway and Logical Relationships
Caption: Pathophysiology of X-ALD and the logic of newborn screening.
Conclusion
The quantification of C26:0-LPC in dried blood spots using LC-MS/MS with a deuterated internal standard is a robust, sensitive, and specific method for the newborn screening of X-linked adrenoleukodystrophy.[6][7] Early and accurate identification of affected individuals through this screening methodology is paramount for timely clinical intervention and improved patient outcomes. The provided protocol and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the diagnosis and management of X-ALD.
References
- 1. A pilot study of newborn screening for X-linked adrenoleukodystrophy based on liquid chromatography-tandem mass spectrometry method for detection of C26:0-lysophosphatidylcholine in dried blood spots: Results from 43,653 newborns in a southern Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. legacyscreening.phe.org.uk [legacyscreening.phe.org.uk]
- 3. mdpi.com [mdpi.com]
- 4. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. newsteps.org [newsteps.org]
- 6. Newborn screening for X-linked adrenoleukodystrophy (X-ALD): validation of a combined liquid chromatography-tandem mass spectrometric (LC-MS/MS) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aphl.org [aphl.org]
- 10. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Sample Preparation in Lipidomics Utilizing Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, the accurate quantification of lipid species is essential for understanding their roles in health and disease, as well as for the development of novel therapeutics. The complexity of the lipidome and the potential for variability during sample preparation present significant analytical challenges. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of robust and reliable quantitative lipidomics.[1] This document provides detailed application notes and protocols for sample preparation for lipidomics analysis, with a specific focus on the effective use of deuterated standards to ensure data accuracy and precision.
The fundamental principle behind using deuterated internal standards is isotope dilution mass spectrometry. A known amount of a deuterated lipid, which is chemically identical to the endogenous lipid of interest but has a higher mass, is added to the sample at the earliest stage of preparation. This "spiked" sample is then taken through the entire analytical workflow. Because the deuterated standard has nearly identical physicochemical properties to its endogenous counterpart, it experiences similar losses during sample processing and similar ionization efficiencies in the mass spectrometer. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise and accurate quantification can be achieved, correcting for variations in sample handling and instrument response.
Key Advantages of Using Deuterated Standards
-
Correction for Matrix Effects: Biological samples are complex, and the sample matrix can significantly impact the ionization efficiency of analytes. Deuterated standards co-elute with their endogenous counterparts in liquid chromatography (LC), experiencing similar matrix effects and allowing for effective normalization.
-
Compensation for Sample Loss: Sample loss can occur at various stages of preparation. Adding the deuterated standard at the beginning of the workflow ensures that any subsequent losses affect both the standard and the analyte proportionally, maintaining the accuracy of the final concentration calculation.[1]
-
Improved Precision and Accuracy: Isotope dilution significantly enhances the precision and accuracy of quantification compared to methods that rely on external calibration alone.
Experimental Workflows
A typical lipidomics workflow involves several key steps, from sample collection to data analysis. The introduction of deuterated internal standards is a critical part of the initial sample preparation phase.
Quantitative Data Summary
The use of deuterated internal standards significantly improves the accuracy and precision of lipid quantification. Below are tables summarizing representative quantitative data.
Table 1: Comparison of Lipid Extraction Methods Using Deuterated Standards for Quantification in Human Plasma
| Lipid Class | Folch Method (µg/mL) | Bligh-Dyer Method (µg/mL) |
| Phosphatidylcholines (PC) | 1550 ± 120 | 1480 ± 150 |
| Lysophosphatidylcholines (LPC) | 210 ± 25 | 195 ± 30 |
| Phosphatidylethanolamines (PE) | 250 ± 30 | 240 ± 35 |
| Ceramides (Cer) | 15 ± 3 | 14 ± 2.5 |
| Triacylglycerols (TG) | 950 ± 100 | 920 ± 110 |
Data are presented as mean ± standard deviation. Concentrations were determined using a panel of deuterated internal standards corresponding to each lipid class. The Folch method generally shows slightly higher extraction efficiency for a broad range of lipids.[2]
Table 2: Impact of Deuterated Internal Standard on the Quantification of Palmitic Acid (C16:0) in Adipose Tissue
| Method | Measured Concentration (µg/g tissue) | Coefficient of Variation (CV, %) |
| Without Internal Standard | 25.8 | 18.5 |
| With Deuterated Palmitic Acid (d31-16:0) | 35.2 | 4.2 |
This table illustrates the significant improvement in precision (lower CV) when a deuterated internal standard is used.
Experimental Protocols
Protocol 1: Modified Folch Lipid Extraction from Plasma
This protocol is a widely used method for the extraction of a broad range of lipids from plasma or serum samples.[3]
Materials:
-
Plasma sample
-
Deuterated internal standard mix (in methanol (B129727) or chloroform (B151607)/methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a glass centrifuge tube, add 100 µL of plasma. Add a known volume of the deuterated internal standard mixture. Vortex briefly.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., isopropanol/acetonitrile/water mixture) for LC-MS analysis.[3]
Protocol 2: Bligh-Dyer Lipid Extraction from Cells
This method is suitable for samples with higher water content, such as cell pellets.
Materials:
-
Cell pellet
-
Deuterated internal standard mix (in methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Resuspend the cell pellet in 100 µL of deionized water.
-
Internal Standard Spiking: Add a known volume of the deuterated internal standard mixture.
-
Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Homogenization: Vortex vigorously for 2 minutes.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of deionized water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Lipid Collection: Collect the lower organic phase.
-
Drying: Dry the extract under a stream of nitrogen.
-
Reconstitution: Reconstitute in a suitable solvent for LC-MS analysis.
Signaling Pathway Diagrams
Understanding the biological context of the quantified lipids is crucial. Below are examples of key lipid signaling pathways represented using Graphviz (DOT language).
Conclusion
The use of deuterated internal standards is an indispensable practice in modern lipidomics for achieving accurate and reproducible quantitative data. By carefully following validated sample preparation protocols and incorporating appropriate deuterated standards, researchers can significantly enhance the quality and reliability of their findings. The application notes and protocols provided herein serve as a comprehensive guide for scientists and professionals in drug development to implement best practices in their lipidomics research.
References
Application Note and Protocol: Quantitative Analysis of Lysophosphatidylcholines using 26:0 Lyso PC-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the quantitative analysis of lysophosphatidylcholines (Lyso PCs), particularly 26:0 Lyso PC, in biological matrices using 1-hexacosanoyl-(12,12,13,13-D4)-sn-glycero-3-phosphocholine (26:0 Lyso PC-d4) as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in mass spectrometry-based lipidomics by correcting for variations in sample preparation and instrument response.[1] 26:0 Lyso PC is a significant biomarker for X-linked adrenoleukodystrophy (X-ALD), a rare inherited metabolic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs).[2][3] This protocol is applicable to the analysis of 26:0 Lyso PC in dried blood spots (DBS) and plasma samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Properties of this compound
A stable isotope-labeled analog of 26:0 Lyso PC, this compound, is employed as an internal standard for quantification.[4] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Full Chemical Name | 1-hexacosanoyl-(12,12,13,13-D4)-sn-glycero-3-phosphocholine | [5] |
| Synonyms | C26:0-lysophosphatidylcholine-d4, Lyso-PC(26:0/0:0)-d4 | [2] |
| Molecular Formula | C34H66D4NO7P | [2] |
| Molecular Weight | 639.92 g/mol | [2] |
| CAS Number | 1246303-15-0 | [2] |
| Purity | >99% | [6] |
| Storage Conditions | -20°C in the dark | [2] |
| Solubility | Ethanol, Chloroform:Methanol (B129727) (3:1 or 2:1 v/v) | [2][6] |
Experimental Protocols
The following protocols describe the preparation of samples from dried blood spots and plasma for LC-MS/MS analysis.
Materials and Reagents
-
This compound (Avanti Polar Lipids, Inc. or equivalent)[7]
-
Methanol (MS-grade)[7]
-
Acetonitrile (MS-grade)[7]
-
Isopropanol (MS-grade)[7]
-
Formic acid (MS-grade)[7]
-
Ammonium (B1175870) acetate (B1210297) (MS-grade)[7]
-
Deionized water[7]
-
96-well plates[7]
-
Automated DBS puncher (optional)[7]
-
Thermomixer[7]
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Preparation of Internal Standard Spiking Solution
Prepare a stock solution of this compound in a suitable solvent such as methanol or a chloroform:methanol mixture. From this stock, prepare working solutions at the desired concentration for spiking into the extraction solvent. The final concentration of the internal standard in the extraction solution will depend on the sample type and the expected concentration of the endogenous analyte.
Example Concentrations:
-
For Dried Blood Spots: 0.39 µmol/L in absolute methanol.[7]
-
For Plasma: 1 µmol/L in acetonitrile.[8]
-
Alternative for Dried Blood Spots: 100 nM in methanol.[9]
Sample Preparation Protocol for Dried Blood Spots (DBS)
-
From a dried blood spot card, punch a 3.2 mm disc into a well of a 96-well plate.[7] It has been estimated that a 3 mm DBS punch contains approximately 3.3 µl of whole blood.[9]
-
To each well, add 150 µL of the internal standard spiking solution (e.g., 0.39 µmol/L this compound in methanol).[7]
-
Seal the plate and incubate for 1 hour at 26°C with mixing at 450 rpm in a thermomixer.[7]
-
Alternatively, after adding the internal standard solution, lipids can be extracted by sonication for 15 minutes at 4°C.[9]
-
Centrifuge the plate to pellet the debris.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.[8]
-
Reconstitute the dried extract in 50 µL of a suitable solvent, such as methanol, for LC-MS/MS analysis.[8]
Sample Preparation Protocol for Plasma
-
To 10 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 µmol/L this compound in 0.5 mL of acetonitrile).[8]
-
Vortex the mixture to precipitate proteins.
-
Sonicate for 5 minutes in a sonicator bath at room temperature.[8]
-
Centrifuge at 16,000 x g for 5 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.[8]
-
Reconstitute the dried extract in 50 µL of methanol and transfer to a sample vial for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
The following are example LC-MS/MS conditions. These should be optimized for the specific instrument and application.
| Parameter | Example Condition | Reference |
| LC System | UPLC or HPLC | [8][10] |
| Column | C8 or equivalent | [11] |
| Mobile Phase A | 2 mM ammonium acetate in water | [7] |
| Mobile Phase B | Acetonitrile:Methanol:Isopropanol (45:45:10) | [7] |
| Flow Rate | 0.5 mL/min | [7] |
| Injection Volume | 5-10 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | [1] |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | [7] |
| Source Temperature | 150°C | [7] |
| Desolvation Temperature | 600°C | [7] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [7] |
| MRM Transition (26:0 Lyso PC) | m/z 636.65 > 103.96 | [7] |
| MRM Transition (this compound) | m/z 640.65 > 104.09 | [7] |
Data Presentation and Quantitative Analysis
Quantification is achieved by calculating the peak area ratio of the endogenous 26:0 Lyso PC to the this compound internal standard. A calibration curve is constructed using known concentrations of a 26:0 Lyso PC standard with a constant concentration of the internal standard.
| Performance Metric | Value | Reference |
| Recovery | 73.6 ± 0.3% | [9] |
| Linearity (R²) of Calibration Curve | 0.99 | [10] |
| Dynamic Range | 0.1–20 pmoles per 3mm DBS | [10] |
| Limit of Detection (LOD) | <1.0 fmol on column | [] |
Visualization
Experimental Workflow
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 26:0-d4 Lyso PC Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Neonatal detection of Aicardi Goutières Syndrome by increased C26:0 lysophosphatidylcholine and interferon signature on newborn screening blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Analysis of 26:0 Lyso PC-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine (26:0 Lyso PC) is a critical biomarker for the diagnosis and monitoring of X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders. Its deuterated internal standard, 26:0 Lyso PC-d4, is essential for accurate quantification in complex biological matrices such as dried blood spots (DBS). This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of 26:0 Lyso PC and its deuterated internal standard.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Precursor Ion (Q1) m/z | 640.6 | [1] |
| Product Ion (Q3) m/z | 104.1 | [1] |
| Ionization Mode | ESI Positive | [2] |
Note: Instrument-specific parameters such as cone voltage and collision energy should be optimized for the specific mass spectrometer being used. A starting point for optimization can be found in literature for similar compounds.
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10 µM | [3] |
| Recovery from DBS | 73.6 ± 0.3% | [4] |
| Precision (%CV) | ≤15% | [3] |
| Bias | ≤20% | [3] |
Table 3: Reported Concentrations of Endogenous 26:0 Lyso PC in Dried Blood Spots
| Sample Type | Concentration (pmol/DBS) | Reference |
| Healthy Controls | 0.090 ± 0.004 | [4] |
| X-ALD Carriers | 0.548 ± 0.095 | [4] |
| X-ALD Affected Individuals | 1.078 ± 0.217 | [4] |
Experimental Protocols
This section details the methodology for the extraction and analysis of 26:0 Lyso PC from dried blood spots.
Materials and Reagents
-
This compound internal standard (Avanti Polar Lipids or equivalent)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Isopropanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Deionized water
-
Dried blood spot collection cards
-
3 mm biopsy punch
-
96-well plates
-
Plate shaker
-
Centrifuge
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer
Sample Preparation: Extraction from Dried Blood Spots
-
Punch a 3 mm disc from the dried blood spot into a well of a 96-well plate.
-
Prepare an extraction solution of methanol containing the this compound internal standard at a suitable concentration (e.g., 100 nM)[4].
-
Add 100-150 µL of the extraction solution to each well containing a DBS punch.
-
Seal the plate and shake for 30 minutes at room temperature.
-
Centrifuge the plate to pellet the filter paper.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Methanol/5 mM Ammonium Acetate)[4].
Liquid Chromatography (LC)
-
Column: A C8 or C18 column (e.g., 2.1 x 50 mm, 3 µm) is commonly used[1].
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol or Acetonitrile/Isopropanol mixture with 0.1% Formic Acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The specific gradient should be optimized for the column and system used.
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transition: Monitor the transition of m/z 640.6 → 104.1 for this compound. The corresponding transition for the non-labeled 26:0 Lyso PC is m/z 636.6 → 104.1[1].
-
Instrument Parameters: Optimize source-dependent and compound-dependent parameters such as capillary voltage, source temperature, desolvation gas flow, cone voltage, and collision energy to achieve maximum signal intensity.
Workflow and Pathway Diagrams
Caption: Experimental workflow for this compound analysis.
References
Application of 26:0 Lyso PC-d4 in Peroxisomal Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal disorders are a group of inherited metabolic diseases characterized by the dysfunction of peroxisomes, essential organelles involved in various metabolic pathways. A key pathological feature of several peroxisomal disorders, including X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD), is the accumulation of very long-chain fatty acids (VLCFAs)[1][2]. 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine (B3067487) (C26:0 lysophosphatidylcholine (B164491) or 26:0 Lyso PC) has emerged as a sensitive and specific biomarker for these disorders, showing elevated levels in affected individuals[2][3][4].
The deuterated internal standard, 26:0 Lyso PC-d4, is crucial for the accurate quantification of 26:0 Lyso PC in biological samples by mass spectrometry[5][6][7]. Its use compensates for variations in sample preparation and instrument response, ensuring reliable diagnostic testing and research outcomes. These application notes provide detailed protocols for the use of this compound in the analysis of 26:0 Lyso PC for the screening and diagnosis of peroxisomal disorders.
Biochemical Pathway and Diagnostic Significance
In healthy individuals, VLCFAs are metabolized within the peroxisomes. In disorders like X-ALD, a defect in the ABCD1 transporter protein hinders the entry of VLCFAs into peroxisomes, leading to their accumulation in tissues and plasma[2]. This accumulation results in elevated levels of various VLCFA-containing lipids, including 26:0 Lyso PC.
Quantitative Data Summary
The analysis of 26:0 Lyso PC using a deuterated internal standard provides superior diagnostic performance compared to traditional VLCFA analysis[6][8]. The following tables summarize representative quantitative data from studies on peroxisomal disorders.
Table 1: 26:0 Lyso PC Concentrations in Dried Blood Spots (DBS)
| Cohort | N | Median (μmol/L) | Range (μmol/L) | Source |
| Controls | 43 | 0.033 | 0.016–0.063 | [8] |
| ALD Males | 21 | 0.425 | 0.224–1.208 | [8] |
| ALD Females | 17 | 0.276 | 0.080–0.497 | [8] |
| ZSD Patients | 33 | 0.470 | 0.124–2.881 | [8] |
Table 2: Comparison of Diagnostic Markers in Plasma
| Marker | Cohort | N | Median | Range | Source |
| C26:0-LPC (μmol/L) | Controls | 67 | 0.037 | 0.011–0.063 | [6] |
| ALD Males | 26 | 0.467 | 0.190–1.004 | [6] | |
| ALD Females | 19 | 0.266 | 0.118–0.576 | [6] | |
| ZSD Patients | 35 | 0.453 | 0.074–2.485 | [6] | |
| C26:0 (μmol/L) | Controls | 67 | 0.67 | 0.37–1.34 | [6] |
| ALD Males | 26 | 2.92 | 1.19–5.01 | [6] | |
| ALD Females | 19 | 1.81 | 1.11–4.06 | [6] | |
| ZSD Patients | 35 | 2.41 | 0.95–9.74 | [6] | |
| C26:0/C22:0 Ratio | Controls | 67 | 0.012 | 0.008–0.053 | [6] |
| ALD Males | 26 | 0.055 | 0.033–0.09 | [6] | |
| ALD Females | 19 | 0.03 | 0.02–0.05 | [6] | |
| ZSD Patients | 35 | 0.05 | 0.02–0.39 | [6] |
Experimental Protocols
The following protocols describe the extraction and analysis of 26:0 Lyso PC from dried blood spots (DBS) and plasma using this compound as an internal standard.
Protocol 1: Analysis of 26:0 Lyso PC in Dried Blood Spots (DBS)
This protocol is adapted from methodologies used in newborn screening for X-ALD[6][8].
Materials:
-
Dried blood spot punches (3-mm or 6.2-mm)
-
Methanol (B129727) (HPLC grade)
-
Internal Standard (IS) solution: 1 µmol/L this compound in methanol
-
Microcentrifuge tubes or 96-well plates
-
Ultrasonic bath
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Place a single DBS punch into a microcentrifuge tube or well of a 96-well plate.
-
Add 10 µL of the internal standard solution and 0.5 mL of methanol to each sample[6].
-
Vortex briefly and then sonicate for 15 minutes at room temperature[2].
-
Centrifuge the samples at 10,000 x g for 5 minutes[2].
-
Transfer the supernatant to a new tube or well.
-
Evaporate the solvent under a stream of nitrogen or air.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 20 µL of methanol)[2].
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
Protocol 2: Analysis of 26:0 Lyso PC in Plasma
This protocol is suitable for diagnostic confirmation and research studies using plasma samples[6].
Materials:
-
Plasma samples (10 µL)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) solution: 1 µmol/L this compound in acetonitrile
-
Microcentrifuge tubes
-
Ultrasonic bath
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Pipette 10 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution and 0.5 mL of acetonitrile[6].
-
Vortex briefly and sonicate for 5 minutes at room temperature[6].
-
Centrifuge the samples at 14,000 RPM for 5 minutes[6].
-
Transfer the acetonitrile layer to a new glass tube.
-
Evaporate the solvent under a stream of nitrogen or air.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Same as for DBS analysis.
Conclusion
The use of this compound as an internal standard is indispensable for the reliable quantification of 26:0 Lyso PC in clinical and research settings. The protocols and data presented here provide a comprehensive guide for the application of this essential tool in the study and diagnosis of peroxisomal disorders. The high sensitivity and specificity of this biomarker, when accurately measured, contribute significantly to early diagnosis and the potential for improved patient outcomes.
References
- 1. dshs.texas.gov [dshs.texas.gov]
- 2. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Very-Long-Chain Fatty Acids using 26:0 Lyso-PC-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. The accumulation of VLCFAs is a key biomarker for certain peroxisomal disorders, a group of severe genetic conditions.[1][2] Among the VLCFAs, hexacosanoic acid (C26:0) is of significant diagnostic importance. Elevated levels of C26:0 lysophosphatidylcholine (B164491) (C26:0 Lyso-PC) in plasma and dried blood spots (DBS) are a sensitive and specific marker for X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD).[3][4][5][6]
This document provides detailed application notes and protocols for the quantitative analysis of C26:0 Lyso-PC using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 26:0 Lyso-PC-d4 as an internal standard.[7] The use of a deuterated internal standard is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[7]
Clinical Significance
The quantification of C26:0 Lyso-PC is a primary diagnostic tool for:
-
X-linked Adrenoleukodystrophy (X-ALD): A common peroxisomal disorder caused by mutations in the ABCD1 gene, leading to the accumulation of VLCFAs.[2][8]
-
Zellweger Spectrum Disorders (ZSD): A group of autosomal recessive disorders characterized by impaired peroxisome biogenesis.[3][6]
Early diagnosis through newborn screening or targeted testing allows for timely therapeutic interventions, which can significantly improve patient outcomes.[8][9] C26:0-LPC analysis has demonstrated superior diagnostic performance compared to traditional VLCFA analysis.[5][10]
Quantitative Data Summary
The following tables summarize representative quantitative data for C26:0 Lyso-PC in different patient populations and sample types. These values can serve as a reference, though it is essential for each laboratory to establish its own reference ranges.
Table 1: C26:0 Lyso-PC Concentrations in Dried Blood Spots (DBS)
| Population | Number of Subjects | C26:0 Lyso-PC (pmol/punch) | Reference |
| X-ALD Patients | 4 | 2.0 - 4.0 | [8] |
| Newborns/Healthy Adults | 654 | 0.1 - 1.9 | [8] |
| Zellweger Spectrum Disorder Patients | 37 | Median: 567 nmol/L (elevated >72 nmol/L) | [3][6] |
| Controls | 209 | Normal | [3][6] |
Table 2: C26:0 Lyso-PC Concentrations in Plasma
| Population | Number of Subjects | C26:0-LPC (µmol/L) - Median (Range) | C26:0/C22:0 Ratio - Median (Range) | Reference |
| ALD Males | 26 | Not specified | Not specified | [10] |
| ALD Females | 19 | Not specified | Not specified | [10] |
| ZSD Patients | 35 | Not specified | Not specified | [10] |
| Controls | 67 | Not specified | Not specified | [10] |
Note: A strong positive correlation exists between C26:0-LPC levels in DBS and plasma (r=0.962).[5][10]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of C26:0 Lyso-PC.
Materials and Reagents
-
C26:0 Lysophosphatidylcholine (C26:0 Lyso-PC) standard (Avanti Polar Lipids)[8][11]
-
26:0 Lyso-PC-d4 internal standard (Avanti Polar Lipids)[7][11]
-
Methanol (B129727) (HPLC grade)[12]
-
Acetonitrile (HPLC grade)[5]
-
Water (HPLC grade)
-
Formic acid
-
Dried blood spot collection cards (e.g., Whatman 903)[13]
-
6 mm hole puncher[13]
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Sample Preparation: Dried Blood Spots (DBS)
-
Punching: Punch a 6.2 mm disk from the center of the dried blood spot into a clean microcentrifuge tube.[5]
-
Extraction: Add 10 µL of the internal standard solution (1 µmol/L 26:0 Lyso-PC-d4 in methanol) and 0.5 mL of methanol to the tube.[5]
-
Sonication: Sonicate the sample for 5 minutes in a sonicator bath at room temperature.[5]
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or air.[12]
-
Reconstitution: Reconstitute the dried extract in 20 µL of the mobile phase.[12]
Sample Preparation: Plasma
-
Aliquoting: Pipette 10 µL of plasma into a clean microcentrifuge tube.[5]
-
Extraction: Add 10 µL of the internal standard solution (1 µmol/L 26:0 Lyso-PC-d4 in methanol) and 0.5 mL of acetonitrile.[5]
-
Vortexing: Vortex the sample vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C8 reversed-phase column (e.g., Inertsil C8-3, 3 µm)[12]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate C26:0 Lyso-PC from other lipids.
-
Flow Rate: A typical flow rate for such analyses.
-
-
Tandem Mass Spectrometry (MS/MS):
Calibration and Quantification
Prepare a calibration curve by spiking known amounts of C26:0 Lyso-PC standard into a blank matrix (e.g., control blood or plasma) and adding a constant amount of the 26:0 Lyso-PC-d4 internal standard. The concentration of C26:0 Lyso-PC in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
VLCFA Metabolism and Peroxisomal Disorder Pathophysiology
Caption: Role of ABCD1 in VLCFA metabolism and disease.
Experimental Workflow for C26:0 Lyso-PC Quantification
Caption: C26:0 Lyso-PC quantification workflow.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs.texas.gov [dshs.texas.gov]
- 3. d-nb.info [d-nb.info]
- 4. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 6. Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man | PLOS One [journals.plos.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Neonatal detection of Aicardi Goutières Syndrome by increased C26:0 lysophosphatidylcholine and interferon signature on newborn screening blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 26:0 Lyso PC-d4 for Metabolic Flux Analysis in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system.[1] When combined with stable isotope labeling, it provides a dynamic view of cellular metabolism, offering insights into pathway activities that cannot be obtained from static metabolite measurements alone.[2][3] This document provides detailed application notes and protocols for the use of 26:0 Lysophosphatidylcholine-d4 (26:0 Lyso PC-d4) in metabolic flux analysis, with a particular focus on its application in studying very long-chain fatty acid (VLCFA) metabolism.
26:0 Lyso PC is a critical biomarker for several peroxisomal disorders, most notably X-linked Adrenoleukodystrophy (X-ALD), where its accumulation is a key diagnostic indicator.[4][5] Understanding the dynamics of its synthesis and degradation can provide valuable insights into disease pathogenesis and the mechanism of action of potential therapeutics. This compound serves as an essential internal standard for the accurate quantification of its endogenous, unlabeled counterpart by mass spectrometry.[4] Furthermore, by employing stable isotope-labeled precursors, researchers can trace the metabolic flux into the 26:0 Lyso PC pool.
These protocols are designed for researchers in academic and industrial settings, including those involved in basic science research, clinical biomarker discovery, and drug development.
Core Principles
Stable isotope labeling in lipidomics involves introducing lipids enriched with heavy, non-radioactive isotopes (e.g., ¹³C, ²H) into a biological system.[2] These labeled lipids are then metabolized and incorporated into various lipid species. Mass spectrometry is used to distinguish between the naturally abundant "light" isotopes and the "heavy" labeled isotopes, allowing for the tracing of metabolic pathways and the quantification of metabolic flux.[2]
In the context of this protocol, this compound is primarily used as an internal standard for accurate quantification. To measure metabolic flux, a stable isotope-labeled precursor of VLCFAs, such as deuterated palmitic acid (d31-Palmitic Acid), is introduced into the experimental system. The rate of incorporation of the deuterium (B1214612) label into the 26:0 Lyso PC molecule is then measured over time.
Applications in Research and Drug Development
-
Elucidating Disease Mechanisms: Tracing the metabolic pathways leading to the formation of 26:0 Lyso PC can help unravel the pathophysiology of peroxisomal disorders like X-ALD.[6]
-
Biomarker Discovery and Validation: Quantifying the flux through VLCFA metabolic pathways can lead to the identification and validation of dynamic biomarkers for disease diagnosis and prognosis.
-
Drug Discovery and Development: This technique is instrumental in assessing the efficacy of therapeutic interventions aimed at modulating VLCFA metabolism. By measuring changes in metabolic flux, researchers can determine if a drug candidate is hitting its intended target and altering the disease-related metabolic phenotype.
Experimental Protocols
Protocol 1: Quantification of Endogenous 26:0 Lyso PC using this compound Internal Standard
This protocol details the quantification of 26:0 Lyso PC in biological samples, such as dried blood spots (DBS), plasma, or cultured cells, using this compound as an internal standard.
Materials:
-
Biological sample (DBS, plasma, cell pellet)
-
This compound (deuterated internal standard)[4]
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
C18 Solid Phase Extraction (SPE) cartridges or 96-well plate
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Dried Blood Spots (DBS): Punch a 3-mm disk from the DBS into a clean microcentrifuge tube or well of a 96-well plate.
-
Plasma: Take 10-50 µL of plasma in a clean microcentrifuge tube.
-
Cultured Cells: Harvest cells and prepare a cell pellet (typically 1-5 million cells).
-
-
Lipid Extraction:
-
Add 200 µL of methanol containing a known concentration of this compound internal standard to the sample.
-
Vortex thoroughly for 1 minute.
-
Incubate at room temperature for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes to pellet debris.
-
Transfer the supernatant containing the lipid extract to a new tube or well.
-
-
Sample Clean-up (Optional, recommended for complex matrices):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the lipid extract onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the lipids with methanol or acetonitrile.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 5 mM ammonium acetate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to ensure separation of lysophosphatidylcholines.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous 26:0 Lyso PC and the this compound internal standard.
-
-
Data Presentation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 26:0 Lyso PC | 636.6 | 184.1 |
| This compound | 640.6 | 184.1 |
Note: The precursor ion for this compound is 4 Da higher than the unlabeled form due to the four deuterium atoms.
Quantification:
Calculate the concentration of endogenous 26:0 Lyso PC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled 26:0 Lyso PC and a fixed concentration of the internal standard.
Protocol 2: Metabolic Flux Analysis of 26:0 Lyso PC Synthesis
This protocol describes a method to measure the rate of synthesis of 26:0 Lyso PC by introducing a stable isotope-labeled precursor and monitoring its incorporation over time. Here, we use d31-Palmitic Acid as the precursor, which will be elongated to form labeled very long-chain fatty acids.
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
Cell culture medium
-
d31-Palmitic Acid (or other suitable labeled precursor)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (internal standard)
-
Solvents and reagents for lipid extraction and LC-MS/MS analysis as in Protocol 1.
Procedure:
-
Preparation of Labeled Precursor Stock:
-
Prepare a stock solution of d31-Palmitic Acid complexed to fatty acid-free BSA in cell culture medium. This improves the solubility and delivery of the fatty acid to the cells.
-
-
Cell Culture and Labeling:
-
Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Remove the growth medium and replace it with a medium containing the d31-Palmitic Acid-BSA complex. Include a control group with unlabeled palmitic acid.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of the label.
-
-
Sample Harvesting and Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS to stop metabolic activity.
-
Harvest the cells and perform lipid extraction as described in Protocol 1, ensuring to add the this compound internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts using LC-MS/MS as detailed in Protocol 1.
-
In addition to monitoring the transitions for unlabeled 26:0 Lyso PC and the d4-internal standard, set up MRM transitions to detect the newly synthesized, deuterium-labeled 26:0 Lyso PC. The mass of the labeled product will depend on the number of deuterium atoms incorporated.
-
Data Presentation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| Unlabeled 26:0 Lyso PC | 636.6 | 184.1 | Endogenous, unlabeled |
| This compound | 640.6 | 184.1 | Internal Standard |
| Labeled 26:0 Lyso PC | Variable | 184.1 | Newly synthesized from labeled precursor |
Metabolic Flux Calculation:
The rate of incorporation of the stable isotope label into 26:0 Lyso PC is a measure of the metabolic flux through the VLCFA synthesis pathway. The fractional labeling (M+n / (M+0 + M+n)) can be calculated at each time point, where M+0 is the peak area of the unlabeled 26:0 Lyso PC and M+n is the peak area of the labeled species. The flux rate can be determined from the initial slope of the fractional labeling curve over time.
Visualizations
Signaling Pathway: VLCFA Metabolism and 26:0 Lyso PC Formation
Caption: VLCFA metabolism and the formation of 26:0 Lyso PC.
Experimental Workflow: Metabolic Flux Analysis
Caption: Experimental workflow for metabolic flux analysis.
Logical Relationship: Data Interpretation
Caption: Logical flow for data interpretation in metabolic flux analysis.
References
- 1. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with Deuterated Internal Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression when using deuterated internal standards in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2][3] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4] Even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[1][2]
The primary causes of ion suppression include:
-
Endogenous matrix components: Salts, lipids, and proteins naturally present in biological samples.[5][6][7][8]
-
Exogenous substances: Contaminants introduced during sample preparation (e.g., polymers from plasticware) or from mobile phase additives.[1][3][5][4][8]
-
High concentrations of the analyte or other compounds: These can saturate the ionization process.[1][3][4][8]
Q2: How are deuterated internal standards expected to correct for ion suppression?
Deuterated internal standards (D-IS) are a type of stable isotope-labeled internal standard (SIL-IS) and are considered the "gold standard" for quantitative LC-MS/MS.[2][9][10][11] They possess nearly identical physicochemical properties to the analyte of interest.[2][9] The fundamental assumption is that the D-IS will co-elute with the analyte and experience the same degree of ion suppression.[2][3] By measuring the ratio of the analyte signal to the D-IS signal, variations due to ion suppression can be normalized, leading to more accurate and precise quantification.[2][3][11]
Q3: My quantitative results are inconsistent even with a deuterated internal standard. What are the common causes?
Inconsistent and inaccurate results, despite using a deuterated IS, can arise from several factors, most notably differential matrix effects.[3] This occurs when the analyte and the D-IS are affected differently by ion suppression.[3]
Common causes include:
-
Lack of Co-elution: The most frequent issue is a slight separation in retention time between the analyte and the D-IS due to the deuterium (B1214612) isotope effect.[3][12][13] If this separation occurs in a region of significant ion suppression, the analyte and IS will be affected differently, leading to inaccurate results.[3][12]
-
Differential Matrix Effects: Even with perfect co-elution, the analyte and IS may experience different degrees of ion suppression.[3]
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are in labile positions (e.g., on -OH, -NH, or -SH groups).[3][10][11][14] This can reduce the concentration of the fully deuterated standard.[3]
-
Isotopic Crosstalk: This can be caused by an insufficient mass difference between the analyte and the internal standard, or the presence of impurities.[9]
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantitative results.
This is a common problem that often points to differential matrix effects or a lack of co-elution between the analyte and the deuterated internal standard.[3]
Caption: Troubleshooting workflow for inconsistent quantitative results.
This experiment quantifies the degree of ion suppression or enhancement.[15]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and D-IS spiked into the mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and D-IS are spiked into the final extract at the same concentration as Set A.[1][15]
-
Set C (Pre-Extraction Spike): Analyte and D-IS are spiked into the blank matrix before extraction (used to determine recovery).
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
Data Presentation: Matrix Factor Assessment
| Sample Lot | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | Matrix Factor (Analyte) | D-IS Peak Area (Set A) | D-IS Peak Area (Set B) | Matrix Factor (D-IS) |
| 1 | 1,200,000 | 960,000 | 0.80 | 1,500,000 | 1,275,000 | 0.85 |
| 2 | 1,210,000 | 847,000 | 0.70 | 1,520,000 | 1,140,000 | 0.75 |
| 3 | 1,190,000 | 952,000 | 0.80 | 1,490,000 | 1,266,500 | 0.85 |
Interpretation: In this example, both the analyte and the D-IS experience ion suppression. If the matrix factor for the analyte and D-IS are significantly different, it indicates differential matrix effects, which will lead to inaccurate quantification.[13]
Problem 2: The deuterated internal standard and analyte peaks are separating chromatographically.
This is often due to the "isotope effect," where the deuterium substitution slightly alters the physicochemical properties of the molecule, leading to a small difference in retention time.[3][10][13]
Caption: Workflow for addressing chromatographic separation of analyte and D-IS.
Solutions:
-
Modify Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve complete overlap of the analyte and D-IS peaks.[2]
-
Use a Lower Resolution Column: In some cases, a column with slightly lower resolution can force co-elution and improve results.[2][12]
-
Change Internal Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less likely to cause a chromatographic shift.[2][12]
Problem 3: The deuterated internal standard signal is decreasing or disappearing during the analytical run.
This could be due to several factors, including isotopic exchange or matrix buildup.
Caption: Troubleshooting decreasing D-IS signal.
Objective: To determine if your deuterated internal standard is stable under your experimental conditions.[13]
Methodology:
-
Prepare Two Sample Sets:
-
Incubate: Store both sets of samples under the same conditions as your typical analytical method (e.g., time, temperature, pH).[13]
-
Process and Analyze: Use your established extraction procedure and LC-MS/MS method to analyze the samples.[13]
-
Evaluate: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests H/D back-exchange.[13]
Mitigation Strategies for Isotopic Exchange:
-
Optimize Storage and Handling: Store stock solutions in non-protic solvents and at low temperatures.[13]
-
Adjust pH: Avoid highly acidic or basic conditions during sample preparation and in the mobile phase.[13]
-
Select a Stable Standard: Choose an internal standard where deuterium labels are on stable positions, such as aromatic carbons, rather than exchangeable sites like -OH or -NH.[10][11][13]
Summary of Key Troubleshooting Strategies
| Issue | Primary Cause(s) | Recommended Actions |
| Inconsistent/Inaccurate Results | Differential Matrix Effects, Lack of Co-elution | Assess co-elution, perform post-extraction spike experiment, improve sample preparation, modify chromatography. |
| Analyte/D-IS Peak Separation | Deuterium Isotope Effect | Modify chromatographic conditions (mobile phase, gradient, temperature), use a lower resolution column, consider a ¹³C or ¹⁵N labeled IS. |
| Decreasing D-IS Signal | Isotopic Exchange, Matrix Buildup | Assess isotopic stability, select a more stable D-IS, optimize pH and temperature, implement column washing, clean the ion source. |
| Poor Sensitivity | Severe Ion Suppression | Improve sample preparation (SPE is often more effective than protein precipitation), dilute the sample, optimize chromatographic separation to move the analyte peak away from suppression zones.[2][4] |
By systematically addressing these common issues, researchers can enhance the reliability and accuracy of their quantitative LC-MS/MS analyses.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Matrix Effect Correction Using 26:0 Lyso PC-d4
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for utilizing 26:0 Lyso PC-d4 to correct for matrix effects in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, unanalyzed components in the sample matrix. This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which compromise the accuracy, precision, and sensitivity of quantification. These effects arise primarily in the ion source of the mass spectrometer and are a significant challenge in the analysis of complex biological samples like plasma, serum, or tissue extracts.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is considered the "gold standard" for correcting matrix effects for the endogenous analyte 26:0 Lyso PC for several reasons:
-
Physicochemical Similarity: It is chemically identical to the analyte of interest, with the only difference being the presence of four deuterium (B1214612) atoms. This ensures it has nearly identical extraction recovery, chromatographic retention time, and ionization behavior.
-
Co-elution: It co-elutes with the endogenous 26:0 Lyso PC from the liquid chromatography (LC) column.
-
Shared Experience of Matrix Effects: Because it co-elutes and has the same chemical properties, it experiences the same degree of ion suppression or enhancement as the analyte.
-
Mass-based Distinction: It can be distinguished from the endogenous analyte by the mass spectrometer due to its slightly higher mass (an increase of 4 Da).
By adding a known concentration of this compound to every sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio effectively normalizes the variability introduced by matrix effects, leading to more accurate and reliable results.
Q3: Can this compound be used to correct for matrix effects for other analytes?
A3: While a SIL internal standard is ideal for its specific analyte, its utility for other analytes is limited. For optimal correction, the internal standard should co-elute and have very similar ionization properties to the analyte. While this compound might offer some correction for other long-chain Lyso PCs, it would not be appropriate for analytes with significantly different chemical structures or chromatographic behavior (e.g., small molecule drugs, other lipid classes). Using a non-isobaric, structurally analogous internal standard is a possible but less ideal alternative.
Experimental Workflow for Matrix Effect Correction
The following diagram illustrates the typical workflow for using a stable isotope-labeled internal standard like this compound in a quantitative mass spectrometry experiment.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Principle of Matrix Effect Correction
This diagram illustrates how the peak area ratio of the analyte to the internal standard remains constant, even when the absolute signal intensity is suppressed or enhanced by matrix effects.
Caption: The ratio of analyte to internal standard remains stable despite signal fluctuations.
Troubleshooting Guide
Q: My internal standard (this compound) signal is very low or absent across all samples. What should I do?
A: This issue points to a problem that occurred before or during sample injection.
-
Check IS Addition: Verify that the internal standard solution was correctly prepared and added to the samples. Re-prepare the IS working solution from the stock.
-
Extraction Efficiency: The extraction procedure may be inefficient for Lyso PCs. Ensure the solvent system is appropriate. For Lyso PCs, a common method is protein precipitation with a high percentage of organic solvent like methanol or acetonitrile.
-
Instrumental Issues: Confirm the mass spectrometer is set to monitor the correct precursor and product ion transition for this compound. Check for clogs in the LC or autosampler. Inject a standard solution of only the IS to confirm instrument performance.
Q: The internal standard signal is highly variable between my samples (e.g., >15% CV in QCs). Why is this happening?
A: High variability in the IS signal indicates inconsistent matrix effects or inconsistent sample preparation.
-
Inconsistent Sample Volume: Ensure precise and consistent aliquoting of the sample matrix and addition of the internal standard solution. Use calibrated pipettes.
-
Inconsistent Extraction: Variability in the extraction step (e.g., inconsistent vortexing time, temperature fluctuations) can lead to variable recovery. Standardize all sample handling steps.
-
Severe & Variable Matrix Effects: If the matrix composition varies significantly between your unknown samples, it can lead to inconsistent ion suppression/enhancement that even a SIL-IS cannot fully correct. Consider additional sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
LC Carryover: Check for carryover by injecting a blank solvent sample after a high-concentration sample. If carryover is observed, optimize the LC wash method.
Q: The peak area ratio of my calibrators is not linear. What could be the cause?
A: A non-linear calibration curve can be caused by several factors.
-
Detector Saturation: The signal for either the analyte or the internal standard may be saturating the MS detector, especially at the high end of the curve. Dilute the samples or reduce the injection volume.
-
Incorrect IS Concentration: The concentration of the internal standard may be too high or too low relative to the analyte concentration range. The IS response should be well within the linear dynamic range of the instrument.
-
Interferences: Check for isobaric interferences by examining the chromatograms for co-eluting peaks in the same mass transition. A more specific mass transition or improved chromatographic separation may be needed.
Quantitative Data & Recommended Protocols
Recommended Concentrations and Acceptance Criteria
| Parameter | Recommended Value/Range | Justification |
| IS Working Concentration | 50-200 ng/mL | Should provide a robust signal without causing detector saturation. Adjust based on instrument sensitivity and expected analyte levels. |
| IS Peak Area | > 50,000 counts | Ensure the signal is well above the noise floor for reliable integration. (Value is instrument-dependent). |
| IS Retention Time CV | < 2% | A low coefficient of variation indicates a stable and reproducible chromatography system. |
| IS Peak Area CV (in QCs) | < 15% | Demonstrates consistency in sample preparation and limited variability in matrix effects across the batch. |
| Calibration Curve R² | > 0.99 | Indicates a strong linear relationship between the peak area ratio and the concentration. |
Detailed Experimental Protocol: Lyso PC Extraction from Human Plasma
1. Materials:
-
Human plasma (K2-EDTA)
-
This compound Internal Standard Stock Solution (1 mg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
1.5 mL microcentrifuge tubes
2. Preparation of Internal Standard Working Solution (100 ng/mL):
-
Dilute the 1 mg/mL stock solution of this compound in methanol to create a working solution of 100 ng/mL. This concentration is a starting point and should be optimized for your specific assay and instrument.
3. Sample Preparation (Protein Precipitation):
-
Step 3.1: Label microcentrifuge tubes for each calibrator, quality control (QC), and unknown sample.
-
Step 3.2: Aliquot 50 µL of plasma into the corresponding labeled tube.
-
Step 3.3: Add 10 µL of the 100 ng/mL IS working solution to every tube (calibrators, QCs, and unknowns).
-
Step 3.4: Add 200 µL of ice-cold methanol to each tube to precipitate proteins.
-
Step 3.5: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Step 3.6: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 3.7: Carefully transfer 150 µL of the supernatant to a new set of labeled tubes or a 96-well plate. Avoid disturbing the protein pellet.
-
Step 3.8: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Step 3.9: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 15 seconds.
-
Step 3.10: Centrifuge at 2,000 x g for 5 minutes. Transfer the supernatant to LC-MS vials for analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate Lyso PCs (e.g., start at 50% B, ramp to 95% B over 8 minutes).
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for endogenous 26:0 Lyso PC and this compound. These must be determined empirically on your instrument.
This guide provides a robust framework for utilizing this compound to mitigate matrix effects. Always ensure that any method is fully validated according to established bioanalytical guidelines for your specific application.
Technical Support Center: Optimizing 26:0 Lyso PC-d4 Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal intensity of 26:0 Lyso PC-d4 in mass spectrometry experiments.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues that can lead to low signal intensity of this compound.
Issue 1: Low or No Signal Intensity for this compound
If you are experiencing a weak or absent signal for your internal standard, follow these steps to diagnose and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Step-by-Step Guide:
-
Verify Internal Standard (IS) Integrity:
-
Storage and Handling: this compound should be stored at -20°C in the dark.[1][2] Improper storage can lead to degradation. Transportation at room temperature for up to three weeks is generally acceptable.[2]
-
Fresh Preparations: If the stock solution has been stored for an extended period, prepare a fresh solution from a new vial. After reconstitution, it is recommended to retest the solution after 4 weeks when stored at 5±3ºC.
-
Solubility: Ensure the internal standard is fully dissolved. Sonication may be necessary to completely dissolve the compound in methanol. It is soluble in ethanol (B145695) and chloroform:methanol mixtures.[1][2]
-
-
Evaluate Sample Preparation:
-
Extraction Efficiency: Review your extraction protocol. A common method for dried blood spots (DBS) involves extraction with methanol. One study reported a recovery of 73.6% for 26:0 Lyso PC from spiked DBS.[3][4][5]
-
Sample Stability: While 26:0 Lyso PC is stable in DBS under various storage conditions, repeated freeze-thaw cycles of plasma or serum samples should be avoided.[6] For plasma samples, prolonged storage at room temperature can lead to an increase in lysophosphatidylcholine (B164491) (LPC) concentrations.
-
-
Inspect the Liquid Chromatography (LC) System:
-
System Integrity: Check for any leaks in the LC system, as this can lead to inconsistent flow rates and retention time shifts.
-
Column Health: A contaminated or degraded column can cause peak broadening and reduced signal intensity. Flush the column with a strong solvent or replace it if necessary.
-
Mobile Phase: Ensure the mobile phase is correctly prepared and degassed. For lysophospholipids, reversed-phase chromatography is commonly used.
-
-
Optimize Mass Spectrometer (MS) Parameters:
-
Ion Source Cleaning: A contaminated ion source is a frequent cause of signal loss. Regular cleaning (e.g., weekly) is recommended to maintain optimal performance.[7]
-
Mass Transitions: Verify that the correct mass transitions are being monitored for this compound. A common transition is m/z 640.6 > 104.1.
-
Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows. For lysophospholipids, careful optimization of the auxiliary gas flow and S-lens RF level can significantly impact signal intensity.[8]
-
Issue 2: High Signal Variability or Poor Reproducibility
Inconsistent signal intensity across injections can compromise the reliability of your results.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high signal variability.
Step-by-Step Guide:
-
Assess Injection Precision:
-
Autosampler: Inspect the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent for all samples and standards.
-
Sample Carryover: If high-concentration samples are followed by low-concentration ones, carryover can be an issue. Implement a robust needle wash protocol between injections.
-
-
Evaluate Matrix Effects:
-
Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. Lysophospholipids are particularly prone to matrix effects from other phospholipids.[9]
-
Mitigation Strategies: To reduce matrix effects, you can try diluting the sample, improving the sample cleanup procedure, or adjusting the chromatography to separate the analyte from interfering compounds.[10][11]
-
-
Verify LC Stability:
-
System Pressure: Monitor the LC system pressure for any fluctuations, which could indicate a leak or a blockage.
-
Retention Time: Consistent retention times are crucial for reproducible results. Shifts in retention time may point to issues with the column, mobile phase composition, or temperature.[12]
-
-
Confirm MS Stability:
-
System Suitability: Regularly run a system suitability test with a known standard to ensure the mass spectrometer is performing consistently.
-
Detector Performance: Over time, the detector can lose sensitivity. If you observe a gradual decrease in signal intensity, the detector may need to be serviced.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry parameters for this compound?
A1: The optimal parameters can vary between instruments, but a good starting point for electrospray ionization in positive mode (ESI+) is:
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~350-600°C
-
Cone Voltage: ~55 V
-
MRM Transition: m/z 640.6 > 104.1
It is crucial to optimize these parameters on your specific instrument for the best performance.
Q2: What type of LC column is best for analyzing this compound?
A2: Reversed-phase columns are commonly used for the analysis of lysophospholipids. C18 and C30 columns have been shown to provide good separation and peak shape. For complex samples, core-shell columns may offer better resolution and higher theoretical plate numbers.[13]
Q3: How can I minimize matrix effects when analyzing biological samples?
A3: Here are several strategies to minimize matrix effects:
-
Sample Preparation: Use a thorough sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may also decrease the signal of your analyte.[11]
-
Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard helps to compensate for matrix effects, as it will be affected similarly to the unlabeled analyte.
Q4: Should I use mobile phase additives like formic acid or ammonium (B1175870) acetate?
A4: The use of mobile phase additives depends on your specific method and instrument.
-
Formic Acid/Acetic Acid: These are often used in positive ion mode to promote protonation.
-
Ammonium Acetate/Formate: These are common buffers. However, some studies have shown that in acetonitrile-based mobile phases, ammonium additives can suppress the signal of phosphatidylcholines.[14] It is recommended to test different mobile phase compositions to find what works best for your analysis.
Q5: What is the expected recovery for this compound from dried blood spots?
A5: Studies have shown a recovery rate of approximately 73.6% for 26:0 Lyso PC from spiked dried blood spot samples.[3][4][5]
Quantitative Data Summary
| Parameter | Value | Source |
| Recovery from DBS | 73.6 ± 0.3% | [3][4][5] |
| Storage Temperature | -20°C | [1][2] |
| MRM Transition (ESI+) | m/z 640.6 > 104.1 |
Experimental Protocols
Protocol 1: Extraction of 26:0 Lyso PC from Dried Blood Spots (DBS)
This protocol is adapted from methods used for newborn screening for X-linked adrenoleukodystrophy.
Materials:
-
3 mm DBS punch
-
1.5 mL microcentrifuge tubes
-
Methanol (HPLC grade)
-
This compound internal standard stock solution
-
Micro tube mixer
-
Sonicator
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Punch a 3 mm spot from the DBS card and place it into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard spiking solution (this compound in methanol) to the tube.
-
Vortex for 30 minutes at room temperature.
-
Centrifuge the tube at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol that should be optimized for your specific instrumentation.
LC Parameters:
-
Column: C18 or C30 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v)
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters (ESI+):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
26:0 Lyso PC: m/z 636.5 > 104.1
-
This compound: m/z 640.6 > 104.1
-
-
Dwell Time: 100 ms
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The stability of hexacosanoyl lysophosphatidylcholine in dried-blood spot quality control materials for X-linked adrenoleukodystrophy newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
- 13. Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 26:0 Lyso PC-d4 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 26:0 Lyso PC-d4 during sample preparation for analytical experiments, particularly mass spectrometry.
Troubleshooting Guide
This guide addresses specific issues that may lead to the degradation of this compound and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity or complete loss of this compound | Enzymatic Degradation: If working with biological matrices (e.g., plasma, serum, tissue homogenates), endogenous enzymes like lysophospholipases can rapidly degrade the analyte. | Quench Enzymatic Activity Immediately: Flash freeze samples in liquid nitrogen immediately after collection. For extraction, use ice-cold organic solvents, such as methanol (B129727), to precipitate proteins and inhibit enzyme activity.[1][2] Maintain low temperatures throughout the initial extraction steps. |
| Chemical Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which can be accelerated by pH and temperature. | Control pH and Temperature: Maintain a slightly acidic pH (around 4-5) during aqueous extraction steps, as this has been shown to slow the degradation of related lipids. Avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration. | |
| Improper Storage: Both the stock solution and the final sample extract can degrade if not stored correctly. | Optimal Storage Conditions: Store stock solutions of this compound at -20°C or lower, protected from light.[3] Final sample extracts should be stored in an organic solvent (e.g., methanol or chloroform (B151607):methanol) in airtight containers at -20°C or -80°C until analysis to prevent degradation and sublimation.[1] | |
| Inconsistent or non-reproducible results | Isomerization: 1-hexacosanoyl-sn-glycero-3-phosphocholine (1-lyso PC) can undergo acyl migration to form the 2-lyso PC isomer. This process is pH-dependent. | Maintain Acidic pH: To minimize isomerization, maintain a pH between 4 and 5 during sample processing steps where the analyte is in an aqueous environment. The rate of this isomerization is lowest under these conditions. |
| Variable Extraction Efficiency: Incomplete or inconsistent extraction from the sample matrix can lead to variable results. | Optimize Extraction Protocol: For plasma, a common method involves protein precipitation and extraction with methanol containing the this compound internal standard.[4] For dried blood spots (DBS), extraction with methanol followed by sonication at a controlled temperature (e.g., 4°C) is effective.[5] Ensure thorough vortexing and centrifugation to achieve complete extraction. | |
| Presence of interfering peaks in mass spectrometry data | Contaminants from Solvents or Consumables: Impurities in organic solvents or leachates from plasticware can interfere with the analysis. | Use High-Purity Reagents and Glassware: Utilize LC-MS grade solvents and, where possible, glass vials and pipettes to minimize contamination.[3] If plasticware must be used, ensure it is compatible with the organic solvents in your protocol. |
| Formation of Adducts: this compound can form various adducts (e.g., sodium, potassium) in the mass spectrometer source, which can complicate data interpretation. | Optimize Mobile Phase: The inclusion of a small amount of an appropriate modifier, such as ammonium (B1175870) formate (B1220265) or formic acid, in the mobile phase can promote the formation of a single, desired adduct (e.g., [M+H]+) and improve signal consistency.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
A1: The two main degradation pathways are enzymatic hydrolysis and chemical hydrolysis. In biological samples, enzymes such as lysophospholipases can cleave the fatty acid chain or other parts of the molecule.[6][7] Chemical hydrolysis of the ester bond can occur, and this process is sensitive to pH and temperature. Additionally, isomerization from the sn-1 to the sn-2 position can occur, which is a structural change rather than degradation but can affect quantification if not controlled.
Q2: How can I effectively inhibit enzymatic activity when working with plasma samples?
A2: The most effective method is to quench enzymatic activity immediately upon sample collection. This can be achieved by:
-
Flash freezing: Immediately freezing the plasma sample in liquid nitrogen.[2]
-
Solvent precipitation: Adding a large volume of ice-cold organic solvent, such as methanol, directly to the plasma sample. This denatures and precipitates proteins, including degradative enzymes.[1][8]
It is crucial to keep the sample cold during the initial processing steps.
Q3: What is the optimal pH for working with this compound in aqueous solutions?
A3: To minimize both chemical hydrolysis and acyl migration (isomerization), it is recommended to work at a slightly acidic pH of 4-5.
Q4: What solvents are recommended for the extraction and storage of this compound?
A4: Methanol is a commonly used and effective solvent for extracting this compound from biological matrices like plasma and dried blood spots.[4][5][9] For long-term storage of the extracted lipid, a solution of chloroform and methanol (e.g., 2:1 v/v) is often used. Store extracts at -20°C or -80°C in airtight containers to prevent solvent evaporation and degradation.[1]
Q5: Are there any specific considerations for preparing samples for LC-MS/MS analysis?
A5: Yes, for LC-MS/MS analysis, it is important to:
-
Use a suitable internal standard, which in this case is this compound itself if you are quantifying the endogenous, non-deuterated form. If quantifying this compound as a spiked standard, a different, related internal standard would be needed.
-
Optimize the mobile phase to ensure good chromatographic separation and consistent ionization. Mobile phases often consist of mixtures of methanol, acetonitrile, and water with additives like formic acid or ammonium formate to promote protonation.[4]
-
Ensure the final sample is free of particulates by centrifuging or filtering before injection to protect the analytical column and instrument.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is adapted from methodologies for analyzing lysophosphatidylcholines in plasma.[4]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a glass tube, add a known amount of your internal standard to 10 µL of the plasma sample.
-
Protein Precipitation and Extraction: Add 150 µL of ice-cold methanol to the plasma sample.
-
Incubation: Tightly cap the tube and vortex thoroughly. Incubate at a controlled temperature (e.g., room temperature with shaking, or on ice for a longer duration to minimize any potential degradation) for 1 hour to ensure complete protein precipitation and lipid extraction.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass vial for LC-MS/MS analysis.
-
Storage: If not analyzing immediately, store the extract at -80°C.
Protocol 2: Extraction of this compound from Dried Blood Spots (DBS)
This protocol is based on established methods for newborn screening of X-linked adrenoleukodystrophy.[5][9]
-
DBS Punching: Punch a 3-mm disc from the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Extraction Solvent Addition: Add 240 µL of ice-cold methanol containing a known concentration of the internal standard.
-
Extraction: Sonicate the sample for 15 minutes in a cold bath (e.g., 4°C).
-
Centrifugation: Centrifuge the tube for 5 minutes at 10,000 x g at 4°C.
-
Supernatant Collection: Transfer 200 µL of the supernatant to a new tube.
-
Drying: Dry the extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 20 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
Visualizations
Caption: Recommended sample preparation workflow for this compound analysis.
Caption: Key degradation pathways and prevention strategies for this compound.
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Alterations in the Plasma Levels of Specific Choline Phospholipids in Alzheimer’s Disease Mimic Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing co-eluting interferences with 26:0 Lyso PC-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 26:0 Lysophosphatidylcholine-d4 (26:0 Lyso-PC-d4) and its unlabeled counterpart, 26:0 Lyso-PC. Co-eluting interferences are a common challenge in the accurate quantification of these very long-chain lysophosphatidylcholines. This resource offers detailed experimental protocols and troubleshooting strategies to help you achieve reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is 26:0 Lyso-PC-d4 and why is it used?
26:0 Lyso-PC-d4 is a deuterated form of 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine. It serves as an internal standard for the accurate quantification of endogenous 26:0 Lyso-PC by mass spectrometry.[1] 26:0 Lyso-PC is a critical biomarker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.[2][3] The use of a stable isotope-labeled internal standard like 26:0 Lyso-PC-d4 is essential to correct for variability in sample extraction, processing, and instrument response.
Q2: What are the common co-eluting interferences in 26:0 Lyso-PC analysis?
The primary sources of interference in the analysis of 26:0 Lyso-PC are other lipid species that have similar chromatographic retention times and mass-to-charge ratios (m/z). These can be broadly categorized as:
-
Isobaric Interferences: These are molecules that have the same nominal mass as 26:0 Lyso-PC but a different elemental composition. High-resolution mass spectrometry is often required to distinguish them. For example, other lysophosphatidylcholine (B164491) (Lyso-PC) species with different fatty acid chain lengths and degrees of unsaturation can be isobaric. Additionally, sodiated adducts of other lipids can create isobaric interferences.
-
Isomeric Interferences: These molecules have the same elemental composition and mass as 26:0 Lyso-PC but differ in the arrangement of their atoms. A common example is the position of the fatty acid on the glycerol (B35011) backbone, leading to sn-1 and sn-2 isomers of Lyso-PCs. These isomers often have very similar chromatographic behavior.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, blood spots), such as other phospholipids, can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer's ion source. This can lead to inaccurate quantification.
Q3: I am seeing a broad or split peak for my 26:0 Lyso-PC-d4 standard. What could be the cause?
A distorted peak shape for your internal standard can be indicative of several issues:
-
Poor Chromatography: This could be due to an inappropriate column choice, an unoptimized mobile phase gradient, or column degradation.
-
Co-elution with an Isomer: The commercial 26:0 Lyso-PC-d4 standard may contain a small percentage of the sn-2 isomer, which can partially separate from the primary sn-1 isomer under certain chromatographic conditions, leading to a broadened or split peak.
-
Sample Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.
-
Matrix Effects: Severe ion suppression in a specific region of the chromatogram can distort the peak shape.
Q4: How can I improve the separation of 26:0 Lyso-PC from other interfering lipids?
Optimizing your liquid chromatography (LC) method is crucial for resolving co-eluting interferences. Consider the following strategies:
-
Column Chemistry: Utilize a C18 or a phenyl-hexyl column, which provide good retention and selectivity for lipids.
-
Mobile Phase Gradient: A slow, shallow gradient of an organic solvent (e.g., acetonitrile/isopropanol) into an aqueous mobile phase containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid can effectively separate different Lyso-PC species.
-
Flow Rate: A lower flow rate can improve peak resolution.
-
Temperature: Controlling the column temperature can also influence chromatographic selectivity.
Q5: My results show high variability between replicate injections. What are the likely causes?
High variability can stem from several sources:
-
Inconsistent Sample Preparation: Ensure that your extraction procedure is consistent for all samples.
-
Autosampler Issues: Check for air bubbles in the syringe or sample vials.
-
Matrix Effects: Variable matrix effects between samples can lead to inconsistent ion suppression or enhancement. The use of a deuterated internal standard like 26:0 Lyso-PC-d4 should help to mitigate this, but severe matrix effects can still be problematic.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal instability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the LC-MS/MS analysis of 26:0 Lyso-PC-d4.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and re-inject. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, replace the guard column or the analytical column. |
| Incompatible Injection Solvent | Ensure the injection solvent is compatible with the initial mobile phase conditions. Ideally, the injection solvent should be weaker than the mobile phase. |
| Co-elution of Isomers | Optimize the chromatographic gradient to improve the separation of sn-1 and sn-2 isomers. A shallower gradient may be necessary. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte and column. The addition of a small amount of formic acid can help to improve peak shape. |
Problem 2: Low Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Steps |
| Incorrect MRM Transitions | Verify that the correct precursor and product ion m/z values are entered in the instrument method. (See Table 1). |
| Ion Source Contamination | Clean the ion source components (e.g., capillary, skimmer). |
| Poor Ionization | Optimize ion source parameters such as spray voltage, gas flows, and temperature. |
| Sample Degradation | Ensure proper sample storage and handling to prevent degradation of lysophosphatidylcholines. |
| Matrix-induced Ion Suppression | Dilute the sample to reduce the concentration of matrix components. Improve sample cleanup to remove interfering substances. |
Problem 3: Inaccurate Quantification (High %CV or Inaccurate Ratios)
| Possible Cause | Troubleshooting Steps |
| Co-eluting Isobaric Interference | Use high-resolution mass spectrometry to check for isobaric interferences. If an interference is present, optimize the chromatography to separate it from the analyte peak. |
| Non-linear Detector Response | Ensure that the analyte and internal standard concentrations are within the linear dynamic range of the instrument. |
| Inconsistent Internal Standard Addition | Verify the accuracy and precision of the internal standard spiking procedure. |
| Variable Matrix Effects | Improve the sample preparation method to more effectively remove matrix components. |
Quantitative Data
Table 1: Mass Spectrometry Parameters for 26:0 Lyso-PC and 26:0 Lyso-PC-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 26:0 Lyso-PC | 636.6 | 184.1 | Positive |
| 26:0 Lyso-PC-d4 | 640.6 | 184.1 | Positive |
Note: The product ion at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup, a characteristic fragment for phosphatidylcholines and lysophosphatidylcholines.
Experimental Protocols
Protocol 1: Sample Preparation from Dried Blood Spots (DBS)
-
Punch a 3 mm disc from the dried blood spot into a 96-well plate.
-
Add 100 µL of an extraction solution (e.g., methanol (B129727) or acetonitrile) containing the 26:0 Lyso-PC-d4 internal standard at a known concentration.
-
Seal the plate and vortex for 20 minutes at room temperature.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for method development. Optimization may be required for your specific instrumentation and application.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-100% B
-
8-10 min: 100% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
Visualizations
Caption: Experimental workflow for 26:0 Lyso-PC analysis.
Caption: Troubleshooting logic for 26:0 Lyso-PC analysis.
References
Technical Support Center: Troubleshooting Differential Matrix Effects with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to differential matrix effects between a target analyte and its deuterated internal standard (IS) in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, such as salts, lipids, or metabolites. This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1] These effects are a primary source of imprecision and inaccuracy in quantitative bioanalysis because they can vary between samples, leading to unreliable results.
Q2: How are deuterated internal standards supposed to correct for matrix effects?
A2: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for mitigating matrix effects.[1][2] Because a d-IS is chemically and physically almost identical to the analyte, it is expected to co-elute during chromatography and experience a similar degree of ion suppression or enhancement in the mass spectrometer's ion source.[1][2] By adding a known amount of the d-IS to every sample and calculating the ratio of the analyte's peak area to the d-IS's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[1][2]
Q3: What are differential matrix effects and why do they occur even with a deuterated internal standard?
A3: Differential matrix effects occur when the analyte and the deuterated internal standard are affected differently by the sample matrix.[2][3] This is a common reason for the failure of a d-IS to provide accurate quantification.[2] The primary causes include:
-
Chromatographic Separation: A slight separation in retention time between the analyte and the d-IS can expose them to different co-eluting matrix components, leading to varying degrees of ion suppression or enhancement.[2][4] This separation is often due to the "deuterium isotope effect," where the substitution of hydrogen with deuterium (B1214612) can alter the physicochemical properties of the molecule, affecting its chromatographic behavior.[2][5][6]
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix.[2][3] This is more likely to occur if the deuterium labels are on heteroatoms (e.g., -OH, -NH) or under acidic or basic conditions.[3][5]
-
Impurity in the Internal Standard: The d-IS might contain the unlabeled analyte as an impurity, leading to a positive bias in the results, especially at low concentrations.[2]
Troubleshooting Guides
Issue 1: Poor reproducibility of the analyte/internal standard area ratio.
This is a primary indicator of differential matrix effects. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Step-by-Step Guide:
-
Confirm Co-elution of Analyte and Internal Standard: A slight separation can lead to differential matrix effects.[2]
-
Investigate Regions of Ion Suppression:
-
Quantify the Matrix Effect:
-
Optimize Sample Preparation: If significant and differential matrix effects are confirmed, improve the sample cleanup procedure.
Issue 2: The signal for the analyte or deuterated internal standard is unexpectedly low or absent.
This is often a direct result of significant ion suppression.[2]
Troubleshooting Steps:
-
Identify Regions of Ion Suppression:
-
Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section.[2] This will visualize the regions of ion suppression in your chromatogram.
-
-
Improve Chromatographic Separation:
-
Action: Adjust the chromatographic method to separate the analyte and d-IS from the regions of ion suppression.[10]
-
-
Enhance Sample Cleanup:
-
Action: Implement a more effective sample preparation method to remove the compounds causing the suppression.[9]
-
Quantitative Data Summary
The following table summarizes the potential impact of different sample preparation methods on matrix effects.
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Suitability for Polar Analytes |
| Protein Precipitation (PPT) | Low | High | Good |
| Liquid-Liquid Extraction (LLE) | High | Variable | Poor |
| Solid-Phase Extraction (SPE) | Medium to High | Good | Good |
| Mixed-Mode SPE | Very High | Good | Excellent |
This table is a generalized summary based on principles discussed in the cited literature.[9]
The table below illustrates a hypothetical scenario of a differential matrix effect.
| Sample | Analyte Peak Area | d-IS Peak Area | Analyte/d-IS Ratio |
| Neat Standard | 100,000 | 200,000 | 0.50 |
| Matrix Sample 1 | 50,000 | 150,000 | 0.33 |
| Matrix Sample 2 | 60,000 | 120,000 | 0.50 |
| Matrix Sample 3 | 40,000 | 160,000 | 0.25 |
In this example, the inconsistent analyte/d-IS ratio across different matrix samples, despite being consistent in the neat standard, points towards a differential matrix effect.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression/Enhancement Zones
Objective: To qualitatively identify the regions in the chromatogram where ion suppression or enhancement occurs.[8]
Methodology:
-
Setup: A syringe pump continuously infuses a standard solution of the analyte and d-IS into the LC flow stream via a T-connector placed between the analytical column and the mass spectrometer's ion source.[11]
-
Analysis: Begin the infusion and wait for a stable baseline signal to be achieved for the analyte and internal standard.[2]
-
Injection: Inject an extracted blank matrix sample onto the LC column.[2]
-
Data Interpretation: Monitor the signal of the infused analyte and internal standard throughout the chromatographic run.[2]
Protocol 2: Quantitative Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement and assess how well the deuterated internal standard compensates for it.[2]
Methodology:
Prepare three sets of samples:[3][4]
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the clean extract.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and internal standard before the extraction process.
Calculations:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
An IS-normalized Matrix Factor (MF) can also be calculated to assess the compensation by the d-IS:
-
IS-Normalized MF: (Analyte Peak Area Ratio in Set B / d-IS Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A / d-IS Peak Area Ratio in Set A)
An IS-normalized MF value significantly different from 1.0 indicates that the internal standard is not adequately compensating for the matrix effects.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating matrix effects and recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Quantitative Lipid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their quantitative lipid analysis experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during quantitative lipid analysis, providing step-by-step solutions to identify and resolve the problems.
Issue 1: Inconsistent Quantification and High Variability Between Replicates
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.[1]
-
Poor reproducibility of analyte concentrations across technical or biological replicates.[2]
-
Inconsistent peak area ratios of analyte to internal standard.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review your lipid extraction protocol to ensure it is performed precisely and consistently for all samples.[3] Add internal standards at the earliest stage of sample preparation to account for variability in extraction efficiency.[3] |
| Instrument Instability | Perform regular system suitability tests by injecting a standard mixture to monitor retention times, peak shapes, and signal intensities. This ensures the LC-MS system is performing consistently.[3] |
| Improper Internal Standard Selection/Use | Ensure you are using the appropriate internal standard for your analyte. A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard.[3] If a SIL IS is unavailable, use a close structural analog from the same lipid class.[3] Verify that the internal standard concentration is appropriate and consistent across all samples. |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering matrix components, provided the analyte concentration remains above the limit of detection.[4] Optimize chromatographic conditions to separate the analyte from matrix components. |
| Sample Degradation | Ensure proper sample handling and storage to prevent lipid degradation. Analyze samples as quickly as possible after preparation.[5] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Issues | Column contamination or degradation is a common cause of poor peak shape.[5] Wash the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, replace the column.[5] A partially blocked inlet frit can also cause peak distortion; backflushing the column may resolve this.[8] |
| Inappropriate Sample Solvent | Reconstitute the final lipid extract in a solvent that is weaker than or matches the initial mobile phase to prevent peak distortion.[5] |
| Secondary Interactions | For basic analytes that exhibit tailing, consider using a different column or adjusting the mobile phase pH to minimize unwanted interactions between the analyte and the stationary phase.[5] |
| Column Overload | Injecting too much sample can lead to fronting or tailing peaks.[6][8] Reduce the injection volume or dilute the sample to see if the peak shape improves.[6] |
| Physical Problems | If all peaks are tailing or splitting, it may indicate a physical issue such as a void at the column inlet or a blocked frit.[6][7] |
Troubleshooting Flowchart for Peak Shape Issues
Caption: A flowchart to diagnose chromatographic peak shape problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in quantitative lipid analysis?
A1: Variability can be introduced at multiple stages of the analytical workflow. The main sources include:
-
Pre-analytical variability: This includes sample collection, handling, and storage. Factors like fasting status, the anticoagulant used, and freeze-thaw cycles can significantly impact lipid profiles.[9][10]
-
Analytical variability: This arises during sample preparation (e.g., lipid extraction) and instrumental analysis (e.g., LC-MS performance).[11]
-
Data processing variability: This can occur during peak integration, normalization, and statistical analysis.[12]
Q2: How do I choose the right internal standard?
A2: The choice of internal standard is critical for accurate quantification.[13] Ideally, an internal standard should have similar chemical and physical properties to the analyte.[13] The best choice is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled), as it will have nearly identical extraction efficiency and ionization response.[11] If a stable isotope-labeled standard is not available, a structural analog from the same lipid class with a different chain length can be used.[3]
Q3: What is the impact of different internal standards on quantification?
A3: The use of internal standards significantly improves the precision and accuracy of lipid quantification by correcting for sample loss, matrix effects, and instrumental variability.[11] Stable isotope-labeled internal standards provide the most accurate correction. Using a single internal standard for multiple lipid classes can introduce bias and increase uncertainty in the measurements.[14]
Impact of Internal Standards on Measurement Precision
| Lipid Class | Without Internal Standard (%CV) | With Class-Specific Internal Standard (%CV) |
| Phosphatidylcholines (PC) | 25-40% | <15% |
| Triacylglycerols (TG) | 30-50% | <15% |
| Free Fatty Acids (FFA) | 20-35% | <20% |
| Ceramides (Cer) | 35-55% | <20% |
| Note: These are representative values and can vary depending on the specific analytical method and sample matrix.[1][2] |
Q4: Which lipid extraction method is best?
A4: The choice of extraction method depends on the lipid classes of interest and the sample matrix. The most common methods are the Folch and Bligh & Dyer, which are both biphasic liquid-liquid extractions using chloroform (B151607) and methanol.[15] One-phase extractions are simpler but may have lower recovery for nonpolar lipids.[16]
Comparison of Lipid Extraction Method Recovery Rates
| Lipid Class | Folch Method Recovery (%) | Bligh & Dyer Method Recovery (%) | Matyash (MTBE-based) Method Recovery (%) |
| Phosphatidylcholines (PC) | ~95% | ~90% | ~85% |
| Triacylglycerols (TG) | >90% | >90% | ~75% |
| Cholesterol Esters (CE) | >90% | >90% | ~80% |
| Lysophosphatidylcholines (LPC) | ~85% | ~90% | ~80% |
| Note: Recovery rates can vary based on the specific protocol and sample matrix.[15][17] |
Q5: How can I minimize matrix effects?
A5: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds, are a major source of variability.[18] Strategies to minimize matrix effects include:
-
Effective sample preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components like phospholipids.[5]
-
Chromatographic separation: Optimize your LC method to separate your analytes from the bulk of the matrix components.
-
Sample dilution: Diluting your sample can reduce the concentration of interfering compounds.[4]
-
Use of appropriate internal standards: A co-eluting internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.
Experimental Protocols
Protocol 1: Modified Folch Method for Lipid Extraction from Plasma
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the internal standard working solution. Then, add 50 µL of the plasma sample to the tube and vortex briefly.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
Lipid Extraction Workflow (Folch Method)
Caption: A step-by-step workflow for the Folch lipid extraction method.
Protocol 2: LC-MS/MS Analysis of Lipids
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, gradually increasing to elute the lipids.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Signaling Pathways and Logical Relationships
General Lipid Analysis Workflow
Caption: An overview of the key stages in a quantitative lipidomics experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomics Sample Collection Guidelines - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. benchchem.com [benchchem.com]
- 12. How to Interpret Lipidomics Data: A Step-by-Step Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to LC-MS/MS Method Validation for 26:0 Lysophosphatidylcholine Utilizing 26:0 Lyso PC-d4 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of internal standards for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 26:0 Lysophosphatidylcholine (B164491) (26:0 Lyso PC), a critical biomarker for X-linked adrenoleukodystrophy (X-ALD). The performance of the widely used stable isotope-labeled internal standard, 26:0 Lyso PC-d4, is compared with alternative standards, supported by experimental data and detailed methodologies.
Comparison of Internal Standards for 26:0 Lyso PC Quantification
The choice of internal standard is critical for the accuracy and reliability of LC-MS/MS quantification. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. Here, we compare three types of internal standards.
This compound (Stable Isotope-Labeled Internal Standard)
Deuterium-labeled 26:0 Lyso PC (this compound) is considered the gold standard for the quantification of 26:0 Lyso PC.[1][2] Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This close similarity allows it to effectively compensate for matrix effects and variations in sample processing.
Odd-Chain Lysophosphatidylcholines (e.g., 17:0 Lyso PC)
Odd-chain lysophosphatidylcholines, such as 17:0 Lyso PC, are not naturally abundant in most biological samples, making them suitable as internal standards. They are structurally similar to even-chain lysophosphatidylcholines and can be used to normalize for extraction efficiency and instrument response. However, their chromatographic behavior and ionization efficiency may not perfectly match that of 26:0 Lyso PC, which has a much longer acyl chain.
Miltefosine (Structural Analog Internal Standard)
Miltefosine is a structural analog of lysophosphatidylcholines that can be used as an internal standard.[1][3] It is a cost-effective alternative to stable isotope-labeled standards and is not naturally present in biological matrices. While it has been successfully used for the quantification of shorter-chain lysophosphatidylcholines, its applicability to very-long-chain species like 26:0 Lyso PC requires careful validation due to potential differences in extraction recovery and ionization response.[1][3]
Quantitative Performance Data
The following tables summarize the quantitative performance of LC-MS/MS methods for lysophosphatidylcholines using different internal standards.
Table 1: Linearity and Range of Quantification
| Analyte | Internal Standard | Matrix | Linearity (R²) | Linear Range | Reference |
| 26:0 Lyso PC | This compound | Dried Blood Spot | 0.999 | 0.1 - 0.7 ng | [4] |
| 16:0, 18:0, 18:1 Lyso PC | Miltefosine | Plasma | ≥ 0.97 | 5.3 - 124.0 µg/mL | [1][3] |
| Lysophosphatidylcholines | Odd-Chain Lyso PC | Biological Samples | Data Not Available | Data Not Available |
Table 2: Precision and Accuracy of Quantification
| Analyte | Internal Standard | Matrix | Precision (CV%) | Accuracy (% Recovery) | Reference |
| 26:0 Lyso PC | This compound | Dried Blood Spot | < 15.9% (Inter- and Intra-day) | 73.6 ± 0.3% | [5] |
| 16:0, 18:0, 18:1 Lyso PC | Miltefosine | Plasma | < 15% | Within ±15% of nominal | [1][3] |
| Lysophosphatidylcholines | Odd-Chain Lyso PC | Biological Samples | Data Not Available | Data Not Available |
Experimental Protocols
Sample Preparation from Dried Blood Spots (DBS) using this compound
This protocol is adapted from a method for the analysis of 26:0 Lyso PC in dried blood spots.[4][6]
-
Punching DBS: A 3-mm disk is punched from the dried blood spot and placed into a 1.5 mL microcentrifuge tube.
-
Extraction: To each tube, add 100 µL of methanol (B129727) containing a known concentration of this compound internal standard.
-
Sonication: Sonicate the samples for 15 minutes at 4°C to extract the lipids.
-
Centrifugation: Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm spin filter.
-
Drying and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
This is a general protocol that can be adapted for the analysis of 26:0 Lyso PC.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of 26:0 Lyso PC.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
Visualizations
The following diagrams illustrate the key decision-making processes and workflows in the validation of an LC-MS/MS method for 26:0 Lyso PC.
Caption: Logical relationship for selecting an internal standard.
References
- 1. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 26:0 Lyso PC-d4 vs. 13C-Labeled Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in lipidomics and the study of metabolic disorders, the precise and accurate quantification of biomarkers is paramount. Lysophosphatidylcholine (Lyso PC) 26:0 is a critical biomarker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders. Its accurate measurement relies on the use of stable isotope-labeled internal standards (SIL-IS) in mass spectrometry assays. The two most common types of SIL-IS are deuterium-labeled (e.g., 26:0 Lyso PC-d4) and carbon-13-labeled standards.
This guide provides an objective, data-driven comparison of this compound and 13C-labeled internal standards to inform the selection process for robust and reliable quantitative analysis. While this compound is widely used in newborn screening and clinical diagnostics, a growing body of evidence underscores the superior performance of 13C-labeled standards for achieving the highest levels of accuracy and precision.
Key Performance Differences: A Quantitative Comparison
The choice between a deuterium-labeled and a 13C-labeled internal standard can significantly impact assay performance due to fundamental differences in their physicochemical properties.[1] While both are designed to mimic the analyte of interest, 13C-labeled standards are widely considered the "gold standard" as they provide a more ideal correction for analytical variability.[2][3]
The primary distinctions lie in chromatographic co-elution, isotopic stability, and the ability to accurately correct for matrix effects.[3] Deuterium-labeled standards, although often more readily available and cost-effective, can introduce analytical challenges that are mitigated by the use of 13C-labeled analogues.[4][5]
Table 1: Quantitative Performance Comparison of Deuterium-labeled vs. 13C-labeled Internal Standards
| Performance Parameter | This compound (Deuterium-labeled) | 13C-labeled 26:0 Lyso PC | Rationale and Supporting Data |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting earlier than the native analyte.[2] | Near-perfect co-elution with the unlabeled analyte.[3] | The "isotope effect" of deuterium (B1214612) can alter the physicochemical properties of the molecule, leading to chromatographic separation from the native analyte. This can be particularly problematic in high-resolution chromatography.[2] 13C labeling results in a negligible change to the molecule's properties, ensuring identical retention times.[3] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accurate quantification.[2][3] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2] | If the internal standard and analyte do not co-elute, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate results.[6] |
| Isotopic Stability | Potential for back-exchange of deuterium atoms with hydrogen from the solvent, especially if the label is on an exchangeable site.[6][7] | Highly stable, with no risk of back-exchange.[8] | Deuterium labels on certain positions within a molecule can be labile and exchange with protons, leading to a loss of the isotopic label and compromising quantification.[9] 13C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.[8] |
| Accuracy & Precision | Can lead to inaccuracies; some studies have reported errors as high as 40% due to imperfect retention time matching with other analytes.[6] | Demonstrates improved accuracy and precision.[3] | The closer physicochemical properties of 13C-labeled internal standards result in more reliable and reproducible quantification. Studies on other lipids have shown that the use of 13C-IS significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[3][4] |
| Cost-Effectiveness & Availability | Generally more cost-effective and widely available.[7] | Typically more expensive and may have limited commercial availability.[4] | The synthesis of deuterium-labeled compounds is often less complex than that of 13C-labeled compounds.[7] |
Experimental Protocols
Quantification of 26:0 Lyso PC in Plasma using this compound
This protocol is adapted from established methods for the analysis of 26:0 Lyso PC in plasma for the diagnosis of peroxisomal disorders.
a. Sample Preparation and Lipid Extraction:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Spike the sample with 10 µL of an internal standard solution containing 1 µmol/L of this compound dissolved in acetonitrile (B52724).
-
Add 0.5 mL of acetonitrile to the tube.
-
Vortex the mixture for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge the sample at 14,000 RPM for 5 minutes.
-
Transfer the supernatant to a new glass tube.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the dried lipid extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to ensure good separation and peak shape for 26:0 Lyso PC.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
26:0 Lyso PC: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 636.5 -> 184.1).
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 640.5 -> 184.1).
-
c. Data Analysis:
-
Calculate the peak area ratio of the endogenous 26:0 Lyso PC to the this compound internal standard.
-
Quantify the concentration of 26:0 Lyso PC in the plasma sample by comparing the peak area ratio to a standard curve prepared with known concentrations of unlabeled 26:0 Lyso PC and a fixed concentration of the internal standard.
Mandatory Visualizations
Caption: A general experimental workflow for the quantification of 26:0 Lyso PC.
Caption: Impaired peroxisomal β-oxidation of VLCFAs in X-ALD.
Conclusion and Recommendation
For the highest level of accuracy and precision in the quantification of 26:0 Lyso PC, a 13C-labeled internal standard is the superior choice. Its ability to co-elute perfectly with the native analyte provides the most effective compensation for matrix effects and other sources of analytical variability, leading to more robust and defensible data.[3]
While this compound is a widely used and more cost-effective option, it is crucial to perform careful validation to ensure that potential issues such as chromatographic shifts and isotopic instability do not compromise the integrity of the results. For researchers and drug development professionals where data quality is non-negotiable, the investment in a 13C-labeled internal standard for 26:0 Lyso PC analysis is a scientifically sound decision that will yield more reliable and accurate data, particularly in complex biological matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 6. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Accuracy of 26:0 Lyso PC-d4 for Biomarker Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of biomarkers, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This is particularly true in the analysis of 26:0 lysophosphatidylcholine (B164491) (C26:0-lyso-PC), a crucial biomarker for the diagnosis and monitoring of X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, 26:0 Lyso PC-d4, against alternative approaches, supported by experimental data from published studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, the gold standard for achieving the highest accuracy and precision is the use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte of interest. This compound is a tetradeuterated analog of the endogenous C26:0-lyso-PC molecule.[1][] This structural identity ensures that it co-elutes during chromatography and exhibits the same ionization behavior in the mass spectrometer as the target analyte. This mimicry allows the SIL internal standard to effectively compensate for variations that can occur during sample preparation, extraction, and instrumental analysis, including matrix effects, leading to highly reliable quantification.[3]
Alternative Approach: Structural Analog Internal Standards
When a stable isotope-labeled internal standard is not available, a common alternative is to use a structural analog, such as a lysophosphatidylcholine with an odd-chain fatty acid (e.g., C17:0-lyso-PC or C19:0-lyso-PC). These compounds are not naturally present in significant amounts in human samples and share chemical similarities with the analyte.
However, the difference in the length and properties of the fatty acid chain means these analogs will not behave identically to C26:0-lyso-PC during chromatography and ionization. This can lead to differential matrix effects and extraction recovery, potentially compromising the accuracy and precision of the quantification.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the performance characteristics of analytical methods using this compound compared to methods that employ other internal standards for the quantification of lysophosphatidylcholines.
Table 1: Performance of Methods Using this compound Internal Standard
| Performance Metric | Result | Source |
| Linearity (R²) | > 0.999 | [4] |
| Linearity (R²) | 0.9987 | [1][] |
| Linearity (R²) | 0.999 | [4] |
| Recovery | 73.6 ± 0.3% | [5] |
| Intra-day Precision (CV) | < 15.9% | [4] |
| Inter-day Precision (CV) | < 15.9% | [4] |
Table 2: Performance of a Method Using a Single Internal Standard for Multiple Lyso-PCs
This table demonstrates the performance when a single internal standard is used to quantify multiple different lysophosphatidylcholine species, which simulates the use of a non-ideal structural analog.
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Source |
| C20:0-LysoPC | 4.8 - 11.2% | 5.3 - 12.5% | [4] |
| C22:0-LysoPC | 4.5 - 9.8% | 5.1 - 11.8% | [4] |
| C24:0-LysoPC | 5.2 - 10.5% | 5.8 - 13.2% | [4] |
| C26:0-LysoPC | 6.1 - 12.3% | 6.5 - 14.1% | [4] |
As the data indicates, methods validated using the specific this compound internal standard consistently demonstrate excellent linearity, a key indicator of accuracy over a range of concentrations. While the precision of methods using a single, non-ideal standard for multiple analytes can still fall within acceptable limits (typically <15% CV), the use of a dedicated, stable isotope-labeled standard like this compound is considered best practice for ensuring the highest data quality.
Experimental Protocols
The methodologies below are representative of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the quantification of C26:0-lyso-PC in dried blood spots (DBS), as is common in newborn screening for X-ALD.
Sample Preparation and Extraction
-
Punching: A 3.2 mm or similar size disc is punched from a dried blood spot into a 96-well plate.
-
Extraction: An extraction solution containing methanol (B129727) and the this compound internal standard at a known concentration is added to each well.
-
Incubation: The plate is agitated for a set period (e.g., 30-60 minutes) to ensure complete extraction of the lipids from the DBS matrix.
-
Evaporation & Reconstitution: The supernatant is transferred to a new plate, evaporated to dryness under a stream of nitrogen, and then reconstituted in a mobile phase solution suitable for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatography: The reconstituted sample is injected onto a reverse-phase HPLC or UPLC column (e.g., a C8 or C18 column). A gradient elution program using mobile phases such as methanol and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid is used to separate the lipids.
-
Mass Spectrometry: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
Quantification: The mass spectrometer is set to monitor specific mass transitions (Multiple Reaction Monitoring or MRM) for both the endogenous 26:0-lyso-PC and the this compound internal standard. The concentration of the endogenous analyte is calculated by comparing the ratio of its peak area to the peak area of the known amount of internal standard.[3]
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the principle behind using a stable isotope-labeled internal standard.
Caption: LC-MS/MS workflow for 26:0 Lyso PC quantification.
References
- 1. researchgate.net [researchgate.net]
- 3. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of a diagnostic methodology by quantification of 26:0 lysophosphatidylcholine in dried blood spots for Japanese newborn screening of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Lipidomics: A Comparative Guide to Cross-Validation with Deuterated Standards
For researchers, scientists, and drug development professionals in the field of lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. This guide provides an objective comparison of quantification methods, highlighting the superior performance of deuterated internal standards and providing the supporting experimental data and protocols necessary for robust cross-validation.
The complexity of the lipidome and the analytical challenges inherent in mass spectrometry necessitate rigorous validation of quantitative data. The use of internal standards is a cornerstone of achieving this, and stable isotope-labeled standards, particularly deuterated lipids, have emerged as the gold standard. This guide will delve into the principles behind their use, compare their performance to common alternatives, and provide the necessary frameworks for implementing these methods in your own laboratory.
The Principle of Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is based on the principle of isotope dilution mass spectrometry. A known quantity of a deuterated lipid, which is chemically identical to the endogenous lipid of interest but has a higher mass due to the replacement of hydrogen atoms with deuterium, is added to a biological sample at the earliest stage of sample preparation.[1] Because the deuterated standard and the endogenous analyte have nearly identical physicochemical properties, they experience similar losses during sample processing and exhibit similar ionization efficiencies in the mass spectrometer. The mass spectrometer can easily distinguish between the analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification can be achieved, effectively correcting for variations in extraction recovery and matrix effects.[1]
Quantitative Performance: Deuterated Standards vs. Alternatives
The choice of internal standard significantly impacts the accuracy and precision of lipid quantification. While several types of internal standards are used in lipidomics, deuterated standards consistently demonstrate superior performance. The following tables summarize the quantitative comparison between deuterated standards and other common alternatives, such as odd-chain lipids and external calibration.
Table 1: Performance Comparison of Internal Standards for Fatty Acid Quantification
| Parameter | Odd-Chain Fatty Acid Standard (e.g., C17:0) | Deuterated Fatty Acid Standard (e.g., d31-16:0) | Key Findings |
| Precision (%RSD) | < 15% | < 10% | The near-identical chemical nature of the deuterated standard to the analyte results in higher precision. |
| Linearity (R²) | > 0.995 | > 0.998 | Both methods exhibit excellent linearity, but deuterated standards often show a slightly better fit. |
| Recovery (%) | 85 - 105% | 90 - 110% | Deuterated standards more accurately track the analyte through extraction, leading to recovery values closer to 100%. |
This table summarizes representative data to illustrate the performance differences.
Table 2: Inter-Assay Precision for a Multiplexed Targeted Lipidomics Assay Using Stable Isotope-Labeled Standards
| Lipid Class | Number of Lipids Quantified | Inter-Assay Variability (%CV) |
| Various | >700 | < 25% |
This data demonstrates the high precision achievable with a comprehensive stable isotope dilution method across a large number of lipid species.
Experimental Protocols
Accurate and reproducible lipidomics data relies on well-documented and standardized experimental procedures. The following are detailed methodologies for lipid extraction and LC-MS/MS analysis utilizing an internal standard spiking approach.
Protocol 1: Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma. Add a known amount of the deuterated internal standard mixture in a small volume of a suitable solvent.
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature, for example, 55°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is recommended for accurate mass measurements and lipid identification.
-
Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain both MS1 and MS/MS spectra for lipid identification and quantification.
-
Quantification: The concentration of the endogenous lipid is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard and comparing this to a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Visualizing the Workflow and a Key Signaling Pathway
To further clarify the experimental process and a relevant biological context, the following diagrams are provided.
Caption: A typical experimental workflow for lipidomics analysis using deuterated internal standards.
Caption: A simplified diagram of the Sphingolipid signaling pathway.
Conclusion
The cross-validation of lipidomics data is a critical step in ensuring the reliability and reproducibility of research findings. The use of deuterated internal standards, coupled with robust experimental protocols and a thorough understanding of the underlying analytical principles, provides the most accurate and precise method for lipid quantification. While other methods of internal standardization exist, the data consistently demonstrates that stable isotope dilution with deuterated standards is the superior approach for mitigating analytical variability and achieving high-quality, defensible results. For researchers, scientists, and drug development professionals, the adoption of this gold standard is a key step towards advancing our understanding of the complex role of lipids in health and disease.
References
A Comparative Guide to Inter-laboratory X-ALD Screening Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of current screening methods for X-linked adrenoleukodystrophy (X-ALD), supported by experimental data from inter-laboratory comparisons and statewide newborn screening programs. This document outlines the performance of various analytical techniques, details experimental protocols, and visualizes screening workflows to aid in the selection and implementation of robust X-ALD screening assays.
Introduction to X-ALD and Newborn Screening
X-linked adrenoleukodystrophy (X-ALD) is a peroxisomal disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to a range of severe neurological symptoms.[1] Early diagnosis through newborn screening is critical for timely intervention, which can significantly improve patient outcomes.[1] The primary biomarker for X-ALD newborn screening is C26:0-lysophosphatidylcholine (C26:0-LPC), which is measured in dried blood spots (DBS).[2][3] The most common analytical platforms for this purpose are tandem mass spectrometry (MS/MS) based methods, primarily Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
Inter-laboratory Comparison of Screening Method Performance
The U.S. Centers for Disease Control and Prevention (CDC) Newborn Screening Quality Assurance Program (NSQAP) plays a crucial role in ensuring the quality and accuracy of newborn screening tests, including those for X-ALD.[5] NSQAP provides proficiency testing (PT) materials to participating laboratories to help them maintain high standards of performance.[6][7] The results from these PT programs, along with data from statewide screening initiatives, allow for a comparative analysis of different screening methods.
A study comparing FIA-MS/MS and LC-MS/MS for X-ALD screening in 7,712 newborns found that both methods could successfully identify a positive case.[8] However, FIA-MS/MS is often associated with a higher rate of false positives, necessitating a second-tier test for confirmation.[9][10] For instance, in New York State's screening program, first-tier testing with FIA identified a significant number of potential positives that required follow-up with a more specific second-tier LC-MS/MS test.[10]
The performance of X-ALD newborn screening programs across several U.S. states is summarized in the table below, highlighting the common use of a tiered screening approach.
| State/Study | First-Tier Method | Second-Tier Method | Sensitivity | Specificity | Positive Predictive Value (PPV) |
| Pennsylvania | FIA-MS/MS | LC-MS/MS | 98% | >99% | 96% |
| Minnesota | LC-MS/MS | - | - | - | 100% (for screen-positive cases) |
| Illinois | LC-MS/MS | - | - | - | 52% (of referred infants) |
| North Carolina | HPLC-MS/MS | - | - | - | - |
| Multi-state (7 US States) | Tiered MS/MS approaches | - | - | - | - |
Table 1: Performance of X-ALD Newborn Screening Methods in Various U.S. States.[1][11][12][13][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of screening results. Below are generalized protocols for the key analytical methods used in X-ALD screening.
Sample Preparation from Dried Blood Spots (DBS)
-
A 3.2 mm or 1/8" punch is taken from the dried blood spot on the newborn screening card.[11]
-
The punch is placed into a well of a 96-well microtiter plate.
-
An extraction solution, typically methanol (B129727) containing an isotopically labeled internal standard (e.g., C26:0-d4-LPC), is added to each well.[3][11]
-
The plate is agitated for a set period (e.g., 30 minutes) to allow for the extraction of C26:0-LPC.[2]
-
The extract is then transferred to a new plate for analysis. For some methods, the extract may be diluted or reconstituted in a different solvent prior to injection into the mass spectrometer.[11]
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
FIA-MS/MS is a high-throughput method often used as a first-tier screen.
-
Instrumentation : A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Injection : The prepared sample extract is directly injected into the mass spectrometer without prior chromatographic separation.
-
Ionization : The sample is ionized, typically in positive ion mode, although negative ion mode has been shown to reduce isobaric interferences.[10][15]
-
Detection : The mass spectrometer is set to monitor specific precursor-to-product ion transitions for C26:0-LPC and the internal standard using Multiple Reaction Monitoring (MRM).
-
Quantification : The concentration of C26:0-LPC is determined by comparing the signal intensity of the analyte to that of the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides greater specificity than FIA-MS/MS and is commonly used as a second-tier or confirmatory test.
-
Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is coupled to a tandem mass spectrometer with an ESI source.
-
Chromatographic Separation : The sample extract is injected onto an analytical column (e.g., a reverse-phase C18 column) to separate C26:0-LPC from other components in the sample. An isocratic or gradient mobile phase is used for elution.
-
Ionization and Detection : Following separation, the analyte is ionized and detected by the mass spectrometer using MRM, similar to the FIA-MS/MS method. Negative ion mode is often preferred for its specificity.[2]
-
Quantification : The concentration of C26:0-LPC is calculated based on the peak area ratio of the analyte to the internal standard.
Visualization of Screening Workflows
The following diagrams illustrate the typical workflows for X-ALD newborn screening.
Figure 1: A typical two-tiered workflow for X-ALD newborn screening.
Figure 2: A single-tier X-ALD screening workflow using LC-MS/MS.
Conclusion
The implementation of newborn screening for X-ALD has been a significant advancement in the early detection of this devastating disorder. The choice between a single-tier LC-MS/MS approach and a two-tiered approach starting with FIA-MS/MS depends on a laboratory's capacity, desired throughput, and acceptable false-positive rate. Inter-laboratory comparison through proficiency testing programs like the CDC's NSQAP is essential for ensuring the continued accuracy and reliability of X-ALD screening worldwide. This guide provides a foundational understanding of the current methods and their performance, which can aid laboratories in establishing or refining their X-ALD screening protocols.
References
- 1. Newborn Screening for X-Linked Adrenoleukodystrophy: Review of Data and Outcomes in Pennsylvania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pilot study of newborn screening for X-linked adrenoleukodystrophy based on liquid chromatography-tandem mass spectrometry method for detection of C26:0-lysophosphatidylcholine in dried blood spots: Results from 43,653 newborns in a southern Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBS09 | Newborn Screening for X-Linked Adrenoleukodystrophy [clsi.org]
- 5. cdc.gov [cdc.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. Harmonizing Newborn Screening Laboratory Proficiency Test Results Using the CDC NSQAP Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Performance of Newborn Screening for X-Linked Adrenoleukodystrophy by Flow Injection Analysis Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the Performance of Newborn Screening for X-Linked Adrenoleukodystrophy by Flow Injection Analysis Tandem Mass Spectrometry [mdpi.com]
- 10. Newborn Screen for X-Linked Adrenoleukodystrophy Using Flow Injection Tandem Mass Spectrometry in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A report on state‐wide implementation of newborn screening for X‐linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newborn Screening for X-Linked Adrenoleukodystrophy: The Initial Illinois Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of X-Linked Adrenoleukodystrophy Newborn Screening in North Carolina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Gold Standard and Its Challengers: A Comparative Guide to Internal Standards for 26:0 Lyso-PC Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of 26:0 lysophosphatidylcholine (B164491) (26:0 Lyso-PC), a critical biomarker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders, the choice of an appropriate internal standard is paramount for analytical accuracy and reliability. While the deuterated analog, 26:0 Lyso PC-d4, is widely regarded as the gold standard, the exploration of structural analogs as alternative internal standards is an area of growing interest, driven by considerations of cost and availability.
This guide provides an objective comparison of the performance of this compound with potential structural analog alternatives. We will delve into the experimental data available for these alternatives, provide detailed methodologies for their analytical validation, and offer a clear visual representation of the workflows and logical considerations involved in selecting the most suitable internal standard for your research needs.
The Reigning Standard: this compound
The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency, thus effectively compensating for variations in sample preparation, injection volume, and matrix effects. Deuterated internal standards, such as this compound, fulfill these criteria to a large extent. By incorporating stable isotopes, the mass of the molecule is increased without significantly altering its physicochemical properties.
The validation of analytical methods using this compound for the quantification of 26:0 Lyso-PC in dried blood spots (DBS) has been extensively documented, particularly in the context of newborn screening for X-ALD. These methods consistently demonstrate high sensitivity and accuracy in identifying individuals with defects in peroxisomal β-oxidation.[1][2]
Structural Analogs: A Viable Alternative?
Structural analogs are compounds that are chemically similar to the analyte but are not naturally present in the sample. Their utility as internal standards hinges on their ability to mimic the behavior of the analyte during the analytical process. For 26:0 Lyso-PC, two main classes of structural analogs have been considered: odd-chain lysophosphatidylcholines and other synthetic molecules like miltefosine (B1683995).
Odd-Chain Lysophosphatidylcholines
Lysophosphatidylcholines with odd-numbered carbon chains in their fatty acid moiety (e.g., 17:0, 19:0, 21:0, 23:0, 25:0 Lyso-PC) are not typically found in significant amounts in human samples, making them potential candidates as internal standards. The rationale is that their chemical similarity to even-chained Lyso-PCs will result in comparable extraction recovery and ionization response.
While the concept is sound, direct comparative studies rigorously evaluating a range of odd-chain Lyso-PCs against this compound for the specific quantification of 26:0 Lyso-PC are limited in the currently available scientific literature. However, the principle of using odd-chain lipids as internal standards is a recognized practice in the broader field of lipidomics.
Miltefosine: A Case Study
A study by Godfrey, A. R., et al. investigated the use of miltefosine, a synthetic alkylphosphocholine, as a structural analog internal standard for the quantification of shorter-chain lysophosphatidylcholines (16:0, 18:1, and 18:0-LPC).[3][4] The study provides a valuable framework for the validation of alternative internal standards.
Performance Data: A Comparative Overview
The following tables summarize the performance characteristics of this compound as reported in various studies and the available data for miltefosine as a structural analog for other LPCs. This data provides a benchmark against which any potential alternative for 26:0 Lyso-PC would need to be compared.
Table 1: Performance Characteristics of this compound as an Internal Standard for 26:0 Lyso-PC Analysis
| Parameter | Performance Metric | Reference |
| Linearity (R²) | >0.99 | [1] |
| Sensitivity | <1.0 fmol on column | [1] |
| Accuracy & Precision | Within acceptable limits for clinical assays | [5] |
Table 2: Performance Characteristics of Miltefosine as an Internal Standard for C16-C18 Lyso-PCs
| Parameter | Performance Metric | Reference |
| Linearity (R²) | ≥ 0.97 | [3][4] |
| Limit of Detection (LOD) | <1 μg/mL | [3][4] |
| Accuracy & Precision (QC samples) | <15% variation | [3][4] |
Experimental Protocols
The successful implementation of any internal standard requires a rigorously validated analytical method. Below are detailed methodologies for the extraction and LC-MS/MS analysis of 26:0 Lyso-PC from dried blood spots, a common matrix for X-ALD screening.
Sample Preparation from Dried Blood Spots (DBS)
-
Punching: A 3-mm disk is punched from the dried blood spot into a 96-well plate.
-
Extraction: To each well, add 100 µL of an extraction solution (typically methanol) containing the internal standard (e.g., this compound at a known concentration).
-
Incubation: The plate is sealed and agitated for 30 minutes at room temperature.
-
Supernatant Transfer: The plate is centrifuged, and the supernatant is transferred to a new 96-well plate.
-
Evaporation: The solvent is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for 26:0 Lyso-PC and the internal standard.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 26:0 Lyso-PC | 636.5 | 184.1 |
| This compound | 640.5 | 184.1 |
| C25:0 Lyso-PC (example odd-chain) | 622.5 | 184.1 |
| Miltefosine | 408.3 | 125.1 |
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for internal standard validation and the logical framework for selecting an appropriate internal standard.
Caption: Experimental workflow for the validation of an internal standard.
Caption: Decision tree for internal standard selection.
Conclusion
For the quantitative analysis of 26:0 Lyso-PC, the deuterated internal standard this compound remains the benchmark, with extensive validation data supporting its use. Structural analogs, such as odd-chain lysophosphatidylcholines and synthetic molecules like miltefosine, present promising alternatives. However, their adoption for the specific quantification of 26:0 Lyso-PC necessitates rigorous, head-to-head comparative validation studies to demonstrate equivalent performance in terms of linearity, accuracy, precision, and the effective correction of matrix effects. As the field of lipidomics continues to evolve, the availability of well-characterized and validated alternative internal standards will be crucial for ensuring the accessibility and reliability of diagnostic and research assays.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Newborn screening for X-linked adrenoleukodystrophy (X-ALD): validation of a combined liquid chromatography-tandem mass spectrometric (LC-MS/MS) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating Linearity and Range for 26:0 Lyso PC Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of peroxisomal disorders and other related metabolic diseases, the accurate quantification of biomarkers is paramount. 1-hexacosanoyl-2-hydroxy-sn-glycero-3-phosphocholine (B3067487) (26:0 Lyso PC) has emerged as a critical biomarker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the quantification of 26:0 Lyso PC, with a focus on linearity and analytical range, supported by experimental data.
Comparison of Analytical Methods
The two predominant methods for the quantification of 26:0 Lyso PC are Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and specificity, yet they differ in throughput, complexity, and potential for isobaric interference.[3][4]
Table 1: Comparison of Linearity and Range for 26:0 Lyso PC Quantification
| Parameter | LC-MS/MS | FIA-MS/MS | Alternative Biomarker: C26:0-Carnitine (LC-MS/MS) |
| Linearity Range | 0.06 - 8.00 µmol/L[5] | 50 - 2000 ng/mL[6] | 1 - 1000 ng/mL[7] |
| Correlation Coefficient (r²) | 0.993 - 0.998[5] | > 0.99[8] | > 0.989[7] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 1 ng/mL[7] | 1 ng/mL[7] |
| Pathological Range | 0.16 - 3.68 µmol/L (in ZSD patients)[5] | Not explicitly stated in these units | Elevated in ALD patients[9] |
| Normal Range | 0.09 ± 0.03 µmol/L (in newborns) | Not explicitly stated in these units | Lower in healthy controls[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the quantification of 26:0 Lyso PC from dried blood spots (DBS), a common sample type for newborn screening.
LC-MS/MS Protocol for 26:0 Lyso PC Quantification
-
Sample Preparation: A 3-mm punch from a dried blood spot is placed in a 1.5 mL tube with 10 µL of MilliQ water. After a 5-minute incubation, 240 µL of methanol (B129727) containing the internal standard (e.g., 26:0-d4 Lyso PC) is added.[8]
-
Extraction: The sample is sonicated for 15 minutes at room temperature, followed by centrifugation for 5 minutes at 10,000 x g.[8]
-
Solvent Evaporation and Reconstitution: 200 µL of the supernatant is dried under a stream of air and then reconstituted in 20 µL of methanol.[8]
-
LC Separation: The reconstituted sample is injected into an LC system, typically with a C8 or C18 column. A gradient elution with mobile phases such as 10 mM ammonium (B1175870) acetate (B1210297) in water and a mixture of acetonitrile, methanol, and isopropanol (B130326) is used to separate the analyte.[8][10]
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used to detect the specific transition for 26:0 Lyso PC (e.g., m/z 636.6 > 104.1) and its internal standard (e.g., m/z 640.6 > 104.1).[8]
FIA-MS/MS Protocol for 26:0 Lyso PC Quantification
-
Sample Preparation and Extraction: A 3.2 mm DBS punch is extracted with 85% methanol containing an internal standard (e.g., 60 ng/mL 26:0-d4 Lyso PC) for 30 minutes.[6]
-
Direct Infusion: The extract is directly infused into the mass spectrometer without prior chromatographic separation.[6]
-
MS/MS Detection: Detection is performed using a tandem mass spectrometer in positive ESI mode with MRM, similar to the LC-MS/MS method. The analysis time is significantly shorter, typically around 2 minutes per sample.[6]
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological relevance of 26:0 Lyso PC, the following diagrams were generated.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation, and clinical application of an FIA‐MS/MS method for the quantification of lysophosphatidylcholines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bevital.no [bevital.no]
- 8. lcms.cz [lcms.cz]
- 9. C26:0-Carnitine Is a New Biomarker for X-Linked Adrenoleukodystrophy in Mice and Man | PLOS One [journals.plos.org]
- 10. Age and gender-specific reference intervals for a panel of lysophosphatidylcholines estimated by tandem mass spectrometry in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of 26:0 Lyso PC-d4: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipidomics and clinical diagnostics, particularly in the study of peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), the accurate quantification of biomarkers is paramount. 26:0 Lysophosphatidylcholine (B164491) (26:0 Lyso PC) has been identified as a critical biomarker for X-ALD, and its precise measurement often relies on the use of a stable isotope-labeled internal standard. This guide provides a comprehensive assessment of the isotopic purity of the commonly used deuterated standard, 26:0 Lyso PC-d4, and compares its performance with potential alternatives, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization, to ensure accurate quantification. While this compound is widely adopted, it is essential to consider its performance characteristics in comparison to other potential stable isotope-labeled standards, such as a ¹³C-labeled analogue.
Key Performance Parameters:
| Internal Standard | Co-elution with Analyte | Isotopic Stability | Potential for Isotopic Exchange | Commercial Availability |
| This compound | Close, but potential for slight retention time shift.[1] | Generally stable, but C-D bonds are weaker than C-H bonds. | Low, but possible under certain conditions. | Readily available from multiple suppliers. |
| ¹³C-26:0 Lyso PC | Identical retention time, ensuring perfect co-elution.[2] | Highly stable, as ¹³C atoms are integrated into the carbon backbone.[2] | Negligible. | Less common and potentially more expensive. |
Discussion of Performance:
This compound has been successfully used in numerous validated LC-MS/MS methods for the quantification of 26:0 Lyso PC in various biological matrices, including dried blood spots and plasma.[3][4] Its widespread use is a testament to its effectiveness. However, a potential drawback of deuterated standards is the "isotope effect," which can lead to a slight difference in retention time compared to the unlabeled analyte.[1] This can be a concern in complex matrices where co-eluting interferences might affect the analyte and the internal standard differently.
A ¹³C-labeled 26:0 Lyso PC would theoretically be a superior internal standard. The incorporation of ¹³C atoms does not significantly alter the physicochemical properties of the molecule, resulting in identical chromatographic behavior to the native analyte.[2] This perfect co-elution ensures that both the analyte and the internal standard are subjected to the exact same matrix effects, leading to more accurate and precise quantification. While the synthesis of ¹³C-labeled standards can be more complex and costly, their use can enhance the robustness of the analytical method.
Experimental Data: Validation of this compound as an Internal Standard
Several studies have validated the use of this compound for the quantitative analysis of 26:0 Lyso PC. The following table summarizes key validation parameters from a representative study.
| Validation Parameter | Result | Reference |
| Linearity (R²) | >0.99 | [5] |
| Recovery | 73.6 ± 0.3% | [3] |
| Intra- and Inter-assay CVs | <15% | [6] |
These data demonstrate that methods using this compound as an internal standard can achieve good linearity, acceptable recovery, and high precision, making it a reliable choice for routine analysis.
Experimental Protocol: Assessing the Isotopic Purity of this compound
The determination of the isotopic purity of a stable isotope-labeled standard is crucial to ensure the accuracy of the quantitative data generated. High-resolution mass spectrometry (HRMS) is the preferred method for this assessment.
Objective: To determine the isotopic enrichment of this compound and to identify the presence of any unlabeled (d0) or partially labeled (d1, d2, d3) species.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Materials:
-
This compound standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
-
Mass Spectrometry Analysis:
-
Direct Infusion (for initial assessment): Infuse the working solution directly into the mass spectrometer.
-
LC-MS Analysis (for confirmation and separation from potential impurities): Inject the working solution onto an appropriate LC column (e.g., C18) and elute with a suitable gradient.
-
MS Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Resolution: Set to the highest possible resolving power (e.g., >100,000) to resolve the isotopic peaks.
-
Scan Range: Acquire data over a mass range that includes the expected m/z values for the unlabeled and all deuterated forms of 26:0 Lyso PC.
-
Data Acquisition: Acquire full scan mass spectra.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, d3, and d4 species of the [M+H]⁺ ion of 26:0 Lyso PC.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = (Area of d4 peak / Sum of areas of d0, d1, d2, d3, and d4 peaks) x 100
-
-
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Comparison of this compound and ¹³C-26:0 Lyso PC as internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A selective detection of lysophosphatidylcholine in dried blood spots for diagnosis of adrenoleukodystrophy by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neonatal detection of Aicardi Goutières Syndrome by increased C26:0 lysophosphatidylcholine and interferon signature on newborn screening blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Gold Standard for Accuracy: Justifying the Selection of Deuterated Internal Standards in Lipidomics
A comparative guide for researchers, scientists, and drug development professionals.
In the intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Achieving reliable and reproducible results in mass spectrometry-based lipidomics hinges on the critical choice of an appropriate internal standard. Among the available options, deuterated internal standards, a class of stable isotope-labeled compounds, have emerged as the gold standard. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to provide a clear justification for their selection in rigorous analytical workflows.
The Principle of Isotope Dilution: A Foundation for Accuracy
The justification for using deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A known quantity of a deuterated lipid, which is chemically identical to the endogenous lipid of interest (the analyte) but has a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612), is added to a biological sample at the earliest stage of preparation. Because the deuterated standard and the native analyte have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization in the mass spectrometer. The mass spectrometer can differentiate between the two based on their mass-to-charge ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise and accurate quantification can be achieved, effectively correcting for variations that can occur during sample handling and analysis.[1][2]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The superiority of stable isotope-labeled internal standards, particularly deuterated and ¹³C-labeled standards, over other alternatives like odd-chain or structurally similar lipids is well-documented. While deuterated standards are widely used and considered a gold standard, ¹³C-labeled standards are often considered the superior choice for the highest level of accuracy due to their perfect co-elution with the analyte. However, deuterated standards offer a balance of excellent performance and wider availability.[3][4][5]
Here, we present a summary of quantitative data comparing the performance of different internal standards:
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Odd-Chain/Structural Analog Internal Standard | Key Findings |
| Chemical & Physical Properties | Chemically identical to the analyte, with slight differences in physicochemical properties.[6] | Nearly identical to the analyte, ensuring the most accurate correction for experimental variations.[6] | Structurally similar but not identical to the endogenous even-chain lipids.[6] | ¹³C-labeled standards provide the most accurate normalization due to their near-identical behavior.[6] |
| Chromatographic Co-elution | Often elutes slightly earlier than the non-labeled analyte in liquid chromatography.[5] | Typically co-elutes perfectly with the non-labeled analyte.[5] | Elution time can vary significantly from the analyte. | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[3] |
| Accuracy (% Bias) | Can lead to inaccuracies, with some studies showing up to 40% error due to imperfect retention time matching.[3] A separate study showed a mean bias of 96.8%.[5] | Demonstrates improved accuracy, with a comparative study showing a mean bias of 100.3%.[5] | Accuracy can be highly variable and is often lower than stable isotope-labeled standards. | ¹³C-labeled standards generally provide higher accuracy.[5] |
| Precision (%CV) | Generally provides good precision, but can be higher than ¹³C-labeled standards. | Offers excellent precision, with studies showing a significant reduction in coefficient of variation (%CV) compared to deuterated standards.[7] | Precision is often compromised due to differences in extraction and ionization efficiency. | Use of ¹³C-IS in lipidomics significantly reduced the %CV compared to deuterated standards.[5][7] |
| Correction for Matrix Effects | Good at correcting for matrix effects, but differential ion suppression can occur with chromatographic shifts.[5] | Excellent at correcting for matrix effects due to identical elution profiles.[5] | Inadequate correction for matrix effects due to differing physicochemical properties. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[5] |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons, especially at exchangeable sites.[3] | Highly stable with no risk of isotopic exchange.[3] | Not applicable. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the workflow.[3] |
Experimental Protocols
Accurate and reproducible lipidomics analysis relies on well-documented and standardized experimental procedures. The following is a representative protocol for the analysis of lipids in human plasma using a deuterated internal standard.
Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for the extraction of a broad range of lipids from plasma samples.[4]
Materials:
-
Human plasma samples
-
Deuterated internal standard mixture (e.g., SPLASH® LIPIDOMIX® Mass Spec Standard)
-
Methanol
-
0.9% NaCl solution
-
Microcentrifuge tubes
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add a known amount of the deuterated internal standard mixture in a small volume of solvent to the plasma sample.
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to disrupt lipid-protein complexes.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex briefly and then centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of methanol:isopropanol.[6]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation and quantification of individual lipid species.
Instrumentation and Parameters:
-
Liquid Chromatography System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for lipidomics.[6]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) or 0.1% formic acid.[6]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with the same additive as mobile phase A.[6]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their polarity.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes for comprehensive lipid coverage.
-
Data Acquisition: For targeted analysis, multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity. For untargeted analysis, full scan data is acquired.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the endogenous lipid and the corresponding deuterated internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[6]
Visualizing the Workflow and Underlying Principles
To better illustrate the experimental processes and the core concept of isotope dilution, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative lipidomics using a deuterated internal standard.
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
Conclusion
The selection of a deuterated internal standard is a well-justified choice for achieving accurate and reproducible quantitative results in lipidomics. By mimicking the behavior of the endogenous analyte throughout the analytical workflow, these standards effectively compensate for sample loss and matrix effects, leading to high-quality data. While ¹³C-labeled standards may offer a slight advantage in terms of chromatographic co-elution and isotopic stability, deuterated standards provide a robust and widely accessible solution for the majority of lipidomics applications. For researchers, scientists, and drug development professionals, the use of deuterated internal standards is a critical step in ensuring the reliability and validity of their lipidomics data, ultimately contributing to a deeper understanding of the role of lipids in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 26:0 Lyso PC-d4: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of specialized chemical compounds like 26:0 Lyso PC-d4 (1-hexacosanoyl(12,12,13,13-D4)-sn-glycero-3-phosphocholine) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this deuterated lysophosphatidylcholine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices. Personnel should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area to minimize potential exposure. In case of contact, rinse the affected area with mild soap and water. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, requires a licensed and professional waste disposal service.[1] Adherence to local, state, and federal regulations is mandatory.
-
Initial Assessment and Segregation :
-
Identify all waste containing this compound. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and solutions.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal classification.
-
-
Waste Collection and Storage :
-
Consultation with Environmental Health and Safety (EHS) :
-
Contact your institution's EHS department to determine the specific procedures for chemical waste pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure accurate waste profiling.
-
-
Arranging for Professional Disposal :
-
Documentation :
-
Maintain detailed records of the waste generated, including the amount and date of disposal. This is crucial for regulatory compliance and laboratory safety audits.
-
Key Chemical and Physical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C34H66D4NO7P[2][4][5] |
| Molecular Weight | 639.92 g/mol [2][4][5] |
| Appearance | White solid[5] |
| Solubility | Soluble in ethanol (B145695) and a chloroform-methanol mixture.[2][5] |
| Storage Temperature | -20°C[2][3][4] |
| CAS Number | 1246303-15-0[2][3][5] |
Experimental Protocols Cited
The information provided in this guide is based on standard safety and disposal protocols as outlined in Safety Data Sheets for similar chemical compounds. No experimental protocols for the degradation or neutralization of this compound are readily available or recommended for standard laboratory settings. The primary and recommended method of disposal is through a licensed waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 26:0 Lyso PC-d4
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized biochemicals like 26:0 Lyso PC-d4 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following recommendations are based on safety data for similar lysophosphatidylcholines and general best practices for handling lipid compounds in a research setting.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or latex). | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes or airborne particles of the compound. |
| Body Protection | A standard laboratory coat. | Shields skin and personal clothing from accidental spills. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. Use a fume hood if creating aerosols or handling large quantities. | Minimizes the risk of inhaling the compound, which is especially important as the toxicological properties have not been thoroughly investigated.[1] |
Operational and Disposal Plans
Proper handling from receipt to disposal is crucial for laboratory safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly sealed container at its recommended temperature of -20°C.[2]
Handling and Preparation:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or creating solutions.
-
Weighing: When weighing the powdered compound, do so carefully to avoid creating dust. Use a dedicated, clean spatula and weighing vessel.
-
Solubilization: this compound is soluble in ethanol (B145695) and a mixture of Chloroform:Methanol:Water. When preparing solutions, add the solvent slowly and mix gently to avoid splashing.
Spill Management:
-
Isolate the Area: In case of a spill, restrict access to the affected area.
-
Wear Appropriate PPE: Ensure you are wearing the full recommended PPE before cleaning the spill.
-
Contain and Clean: For a solid spill, gently sweep or scoop the material into a designated waste container. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, absorbent pads, and containers) as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
